Product packaging for 5-Bromo-2-(2-ethylphenoxy)aniline(Cat. No.:CAS No. 946700-14-7)

5-Bromo-2-(2-ethylphenoxy)aniline

Cat. No.: B3171912
CAS No.: 946700-14-7
M. Wt: 292.17 g/mol
InChI Key: RBBPYSHPPAXSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-(2-ethylphenoxy)aniline is a high-purity aniline derivative offered as a key building block for advanced pharmaceutical research and development. This compound features a diaryl ether backbone substituted with a bromo atom and an ethyl group, a structure frequently investigated in medicinal chemistry . Compounds within this structural class are of significant interest in anticancer research, particularly in the development of novel antitumor agents that target tubulin to inhibit microtubule polymerization . Research on similar aniline derivatives has shown that they can act as antimitotic agents, arresting the cell cycle at the G2/M phase and subsequently inducing apoptotic cell death in various human tumor cell lines . Furthermore, the bromine atom on the aniline ring presents a versatile synthetic handle, allowing for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to create a diverse library of molecules for structure-activity relationship (SAR) studies . This makes this compound a valuable intermediate for chemists working in drug discovery, especially in the synthesis of potential small-molecule therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14BrNO B3171912 5-Bromo-2-(2-ethylphenoxy)aniline CAS No. 946700-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2-ethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBPYSHPPAXSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a feasible synthetic pathway for 5-Bromo-2-(2-ethylphenoxy)aniline. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust two-step approach based on well-established and analogous chemical transformations. The proposed pathway involves an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to yield the final aniline product. This document offers comprehensive experimental protocols, quantitative data from analogous reactions, and detailed workflow diagrams to assist researchers in the preparation of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps, starting from commercially available 2,4-dibromonitrobenzene and 2-ethylphenol.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The initial step involves a copper-catalyzed Ullmann condensation between 2,4-dibromonitrobenzene and 2-ethylphenol. This reaction selectively forms the C-O bond at the more reactive 2-position of the dibromonitrobenzene, influenced by the electron-withdrawing nitro group.

Step 2: Reduction of the Nitro Group

The intermediate, 5-bromo-2-(2-ethylphenoxy)nitrobenzene, is then subjected to a reduction reaction to convert the nitro group into the primary amine, yielding the target compound, this compound. A classic and effective method for this transformation is the use of iron powder in an acidic medium.

Data Presentation

The following tables summarize representative quantitative data for the key transformations, based on analogous reactions reported in the literature.

Table 1: Quantitative Data for Ullmann Condensation of Aryl Halides with Phenols

EntryAryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenolCuI / N,N-DimethylglycineCs₂CO₃Dioxane90->98
2Aryl Iodide/BromidePhenolCuI / Picolinic AcidK₃PO₄DMSO--High
3Aryl BromidePhenolCuIPPh₃K₂CO₃Toluene110-Moderate to Good

Table 2: Quantitative Data for the Reduction of Aromatic Nitro Compounds

EntrySubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Nitrobenzene derivativeFe / AcOHEthanol1002High
2Nitrobenzene derivativeFe / NH₄ClEthanol/WaterReflux-High
3NitrobenzeneFe / HCl-Reflux0.33High

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)nitrobenzene via Ullmann Condensation

This protocol is adapted from established procedures for copper-catalyzed O-arylation of phenols.[1]

  • Materials:

    • 2,4-Dibromonitrobenzene

    • 2-Ethylphenol

    • Copper(I) iodide (CuI)

    • Picolinic acid

    • Potassium phosphate (K₃PO₄)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Toluene

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • An oven-dried screw-cap test tube with a magnetic stir bar

  • Procedure:

    • To the oven-dried screw-cap test tube, add 2,4-dibromonitrobenzene (1.0 mmol), 2-ethylphenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DMSO (4 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-2-(2-ethylphenoxy)nitrobenzene.

Step 2: Synthesis of this compound by Nitro Group Reduction

This protocol is based on the well-established Bechamp reduction using iron and an acid.[2][3]

  • Materials:

    • 5-Bromo-2-(2-ethylphenoxy)nitrobenzene

    • Iron powder (Fe)

    • Concentrated Hydrochloric acid (HCl) or Acetic Acid (AcOH)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • A round-bottom flask with a reflux condenser

  • Procedure:

    • In the round-bottom flask, dissolve 5-bromo-2-(2-ethylphenoxy)nitrobenzene (1.0 mmol) in ethanol (15 mL).

    • Add iron powder (4.0 mmol).

    • To this suspension, add acetic acid (7.5 mL) or a catalytic amount of concentrated HCl. The addition may be exothermic.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product further by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway 2_4_dibromonitrobenzene 2,4-Dibromonitrobenzene Intermediate 5-Bromo-2-(2-ethylphenoxy)nitrobenzene 2_4_dibromonitrobenzene->Intermediate Ullmann Condensation CuI, Picolinic Acid, K₃PO₄, DMSO, 120 °C 2_ethylphenol 2-Ethylphenol 2_ethylphenol->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Fe, HCl/AcOH, Ethanol, Reflux Experimental_Workflow cluster_Ullmann Step 1: Ullmann Condensation cluster_Reduction Step 2: Nitro Reduction Reactants Combine 2,4-dibromonitrobenzene, 2-ethylphenol, catalyst, ligand, and base Reaction1 Heat in DMSO under Argon Reactants->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Isolate 5-Bromo-2-(2-ethylphenoxy)nitrobenzene Purification1->Intermediate Reactants2 Dissolve Intermediate in Ethanol with Fe powder and Acid Intermediate->Reactants2 Reaction2 Reflux Reactants2->Reaction2 Workup2 Filtration & Neutralization Reaction2->Workup2 Purification2 Extraction & Purification Workup2->Purification2 Final_Product Isolate this compound Purification2->Final_Product

References

Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties of 5-Bromo-2-(2-ethylphenoxy)aniline. These values were calculated using computational models and should be used as estimations.

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₁₄BrNO-
Molecular Weight 292.17 g/mol -
logP (Octanol-Water Partition Coefficient) 4.5 - 5.0Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility LowConsistent with the high predicted logP value.
pKa (most basic) 2.5 - 3.5 (Amine)The aniline amine is expected to be weakly basic.
Boiling Point > 350 °CEstimated, likely to decompose at atmospheric pressure.
Melting Point Not readily predictableHighly dependent on crystal lattice energy.

General Experimental Protocols

The synthesis and characterization of a novel compound like this compound would typically follow established organic chemistry methodologies. Below are representative protocols.

Synthesis via Ullmann Condensation

The formation of the diaryl ether linkage in this compound is commonly achieved through a copper-catalyzed C-O cross-coupling reaction, known as the Ullmann condensation.[1][2][3][4]

Reaction Scheme:

  • Starting Materials: 2,5-dibromoaniline and 2-ethylphenol

  • Catalyst: Copper(I) salt (e.g., CuI)

  • Base: A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent: A high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))

General Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromoaniline (1 equivalent), 2-ethylphenol (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).

  • Add a suitable volume of NMP to the vessel.

  • The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours to days, while the reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is then washed with water and brine to remove the base and solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization Protocols

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[5][6][7][8][9]

General Procedure for ¹H and ¹³C NMR:

  • A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the structure of the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[10][11][12][13][14]

General Procedure for Electrospray Ionization (ESI) MS:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the ESI source of the mass spectrometer.

  • The mass spectrum is acquired, which should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 292.17 for C₁₄H₁₄BrNO. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The melting point is a key physical property that can indicate the purity of a crystalline solid.[15][16][17][18][19]

General Procedure:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature range over which the solid melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2,5-dibromoaniline, 2-ethylphenol) reaction Ullmann Condensation (CuI, K2CO3, NMP) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation mp Melting Point Determination purification->mp Physical Property purity Purity Assessment (e.g., HPLC) purification->purity Purity Check end Pure this compound nmr->end ms->end mp->end purity->end

Caption: A flowchart of the synthesis and characterization process.

References

In-Depth Technical Guide: 5-Bromo-2-(2-ethylphenoxy)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyaniline scaffold is of significant interest in medicinal chemistry. Halogenated derivatives, in particular, are explored for their potential to modulate biological targets through specific interactions. This guide will delve into the synthesis of such diaryl ethers and explore their interactions with enzymes like Cytochrome P450 2B6 (CYP2B6) and their potential as Heat Shock Protein 90 (HSP90) inhibitors.

Chemical Structure and Properties

The generalized structure of 5-Bromo-2-(phenoxy)aniline derivatives consists of a bromine atom at the 5-position of the aniline ring and a phenoxy group at the 2-position. The specific compound of interest, 5-Bromo-2-(2-ethylphenoxy)aniline, features an ethyl group at the ortho position of the phenoxy ring.

Structure of this compound:

Physicochemical and Spectral Data of Analogous Compounds

Quantitative data for a range of substituted bromo-phenoxyaniline derivatives are summarized below to provide a reference for the expected properties of the title compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Bromo-2-methoxyaniline6358-77-6C₇H₈BrNO202.0594-98
5-Bromo-2-(trifluoromethoxy)aniline886762-08-9C₇H₅BrF₃NO272.02Liquid
5-Bromo-2-(2-fluorophenoxy)aniline946700-02-3C₁₂H₉BrFNO282.11Not available[1]
5-Bromo-2-[3-(dimethylamino)phenoxy]aniline946665-07-2C₁₄H₁₅BrN₂O307.19Not available[2]
5-bromo-2-[2-(propan-2-yl)phenoxy]anilineNot availableC₁₅H₁₆BrNO306.20Not available[3]

Experimental Protocols

The synthesis of this compound and its analogs typically involves the formation of a diaryl ether linkage. Common methods include copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions.

General Synthesis of 5-Bromo-2-phenoxyaniline Derivatives via Ullmann Condensation

This protocol is adapted from established methods for the synthesis of diaryl ethers.

Reaction Scheme:

Materials:

  • 5-Bromo-2-iodoaniline

  • Substituted phenol (e.g., 2-ethylphenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add 5-Bromo-2-iodoaniline (1.0 eq), the substituted phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF or DMSO via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay: CYP2B6 Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory potential of phenoxyaniline analogs on human CYP2B6 activity, adapted from a published study.[4][5]

Materials:

  • Recombinant human CYP2B6 enzyme

  • Cytochrome P450 reductase (POR)

  • Cytochrome b₅ (optional, to assess its modulatory effect)

  • 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) as a fluorescent substrate

  • NADPH, regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds (phenoxyaniline analogs) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (pH 7.4)

  • 96-well microplate reader with fluorescence detection capabilities

Procedure:

  • Reconstitution of the Enzyme System: Prepare a reaction mixture containing CYP2B6, POR, and optionally cytochrome b₅ in a molar ratio (e.g., 1:4:2) in HEPES buffer.

  • Incubation: In a 96-well plate, add the reconstituted enzyme system, the fluorescent substrate 7-EFC (at a concentration close to its Kₘ), and varying concentrations of the test compound. Pre-incubate the mixture for 5 minutes at 37 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.

  • Fluorescence Monitoring: Monitor the formation of the fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC), over time using a microplate reader (e.g., excitation at 410 nm and emission at 535 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

HSP90 Inhibition Pathway

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[6][7][8] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Small molecule inhibitors can disrupt the HSP90 chaperone cycle.

HSP90_Inhibition_Pathway cluster_cycle HSP90 Chaperone Cycle HSP90 HSP90 Client_Protein Oncogenic Client Proteins (e.g., HER2, Akt) HSP90->Client_Protein refolds/stabilizes ADP ADP + Pi HSP90->ADP hydrolyzes Ubiquitin Ubiquitination HSP90->Ubiquitin leads to client protein instability Client_Protein->HSP90 binds to Cochaperones Co-chaperones (e.g., Hop, p23) Cochaperones->HSP90 assists ATP ATP ATP->HSP90 binds Inhibitor Small Molecule Inhibitor Inhibitor->HSP90 inhibits ATP binding Proteasome Proteasomal Degradation Ubiquitin->Proteasome targets for Apoptosis Cell Cycle Arrest & Apoptosis Proteasome->Apoptosis results in

Caption: HSP90 inhibition pathway by a small molecule inhibitor.

Experimental Workflow: Synthesis and Biological Evaluation

This diagram illustrates a typical workflow for the synthesis of novel phenoxyaniline derivatives and their subsequent biological evaluation.

experimental_workflow start Start: Identify Target Scaffold synthesis Chemical Synthesis (e.g., Ullmann Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) characterization->biological_screening hit_identification Hit Identification (Active Compounds) biological_screening->hit_identification hit_identification->synthesis inactive, design new analogs sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies active lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->synthesis synthesize optimized analogs in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing end End: Preclinical Candidate in_vivo_testing->end

References

In-depth Technical Guide on the Potential Biological Activity of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no specific studies detailing the biological activity, experimental protocols, or signaling pathways associated with 5-Bromo-2-(2-ethylphenoxy)aniline.

While this specific compound has not been the subject of published research, an analysis of structurally related molecules can provide insights into its potential pharmacological profile. Compounds sharing the core motifs of a substituted aniline and a phenoxy ether linkage have demonstrated a wide range of biological activities. This guide will explore the potential activities of this compound by examining the known effects of its structural analogs.

Table 1: Summary of Biological Activities of Structurally Related Compounds

Compound ClassSub-class / ExampleReported Biological ActivityReference
Phenoxy Aniline Derivatives 5-Bromo-2-(2-fluorophenoxy)anilineIntermediate in pharmaceutical synthesis; potential to interact with enzymes or receptors.[1]
2-Substituted Aniline Pyrimidine DerivativesPotent dual Mer/c-Met inhibitors with antiproliferative activities in cancer cells.[2]
Bromo-Aniline Derivatives N-Acetyl-2-Bromo-5-MethoxyanilineKey intermediate in the synthesis of Elacestrant, an active pharmaceutical ingredient.[3]
Schiff base of 5-Bromo-2-hydroxybenzaldehyde and AnilineMetal complexes exhibit antibacterial activity.[4]
Phenoxyacetic Acid Derivatives Various derivativesExhibit a broad range of activities including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties.[5]
Pyrimidinyl Ether Derivatives MacitentanOrally active, potent dual endothelin receptor antagonist.[6]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially interact with several key biological pathways.

Kinase Inhibition

Derivatives of 2-substituted anilines have been identified as potent inhibitors of receptor tyrosine kinases such as Mer and c-Met.[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and motility. Dysregulation of these pathways is a hallmark of many cancers.

DOT Script for a Generic Kinase Inhibition Pathway

Kinase_Inhibition cluster_cell Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., Mer/c-Met) Dimerization Receptor Dimerization Receptor_Tyrosine_Kinase->Dimerization Ligand Growth Factor (Ligand) Ligand->Receptor_Tyrosine_Kinase Binds Compound This compound (Potential Inhibitor) Compound->Receptor_Tyrosine_Kinase Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream_Signaling Activates Cellular_Response Cellular Responses (Proliferation, Survival, Motility) Downstream_Signaling->Cellular_Response Regulates

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Endothelin Receptor Antagonism

The structural similarity to compounds like Macitentan suggests a potential for this compound to act as an antagonist of endothelin receptors.[6] These G protein-coupled receptors are involved in vasoconstriction and cell proliferation, and their antagonists are used to treat conditions like pulmonary hypertension.

DOT Script for Endothelin Receptor Antagonism Workflow

Endothelin_Antagonism cluster_cell_membrane Cell Membrane ET_Receptor Endothelin Receptor (ETA/ETB) G_Protein_Activation G-Protein Activation ET_Receptor->G_Protein_Activation Activates Endothelin_1 Endothelin-1 (ET-1) Endothelin_1->ET_Receptor Binds Compound This compound (Potential Antagonist) Compound->ET_Receptor Blocks Downstream_Effectors Downstream Effectors (e.g., PLC, IP3, DAG) G_Protein_Activation->Downstream_Effectors Activates Physiological_Response Physiological Response (Vasoconstriction, Proliferation) Downstream_Effectors->Physiological_Response Leads to

Caption: Potential antagonism of the endothelin receptor signaling pathway.

Hypothetical Experimental Protocols

Should research on this compound be undertaken, the following experimental workflows could be employed to elucidate its biological activity.

General Workflow for In Vitro Biological Screening

A primary screening cascade would be essential to identify the biological targets of the compound.

DOT Script for a General In Vitro Screening Workflow

In_Vitro_Screening_Workflow Compound_Synthesis Compound Synthesis and Purification of this compound Primary_Screening Primary Screening (e.g., Broad Kinase Panel, Receptor Binding Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Identification of Primary Targets) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Confirmed Hits Cellular_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis, Migration) Dose_Response->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Cellular_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A general workflow for the in vitro biological screening of a novel compound.

Protocol for Antibacterial Activity Screening

Drawing from methodologies used for similar bromo-aniline derivatives, a standard protocol for assessing antibacterial activity would involve determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

While there is no direct experimental evidence for the biological activity of this compound, the known activities of its structural analogs suggest several plausible avenues for investigation. Future research could focus on its potential as a kinase inhibitor, a receptor antagonist, or an antimicrobial agent. The experimental frameworks outlined in this guide provide a starting point for such investigations. Without dedicated studies, any discussion of its biological role remains speculative and is based on the extrapolation from related chemical structures.

References

An In-Depth Technical Guide to Exploratory Reactions with 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines potential exploratory reactions for the novel scaffold, 5-Bromo-2-(2-ethylphenoxy)aniline. Due to the absence of specific literature on this compound, this document serves as a predictive manual, detailing plausible synthetic transformations based on the reactivity of its constituent functional groups: a bromo-substituted aromatic ring, a secondary aniline, and a phenoxy ether linkage. The proposed reactions focus on diversification of the core structure through cross-coupling, amination, and intramolecular cyclization reactions, providing a roadmap for the synthesis of new chemical entities for further investigation. Detailed experimental protocols, based on established methodologies for similar substrates, are provided to facilitate the exploration of this compound's synthetic utility.

Core Structure and Potential Reaction Sites

This compound is a versatile scaffold possessing multiple reactive sites amenable to a variety of chemical transformations. The primary sites for exploratory reactions are the bromine atom on the aniline ring and the amino group, which can participate in intramolecular reactions.

Figure 1: Structure and key reactive sites.

Proposed Exploratory Reactions

The following sections detail potential synthetic transformations for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[1][2][3][4] This reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the aniline ring.

Suzuki_Coupling cluster_conditions Reaction Conditions start This compound reagents R-B(OH)2 or R-B(pin) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) start->reagents product 5-R-2-(2-ethylphenoxy)aniline (R = aryl, heteroaryl, alkyl) reagents->product Solvent Dioxane/H2O, Toluene, or 2-MeTHF Temperature 80-120 °C Atmosphere Inert (N2 or Ar)

Figure 2: Proposed Suzuki-Miyaura coupling pathway.

Table 1: Proposed Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ConditionDescriptionRepresentative Examples from Literature
Boronic Acid/Ester Aryl, heteroaryl, alkyl, or vinyl boronic acids or their pinacol esters.Phenylboronic acid, 4-pyridylboronic acid, methylboronic acid
Palladium Catalyst Pd(PPh3)4, Pd(OAc)2 with a ligand (e.g., SPhos, XPhos).Pd(PPh3)4, [Pd(cinnamyl)Cl]2 with CataCXium A.[2]
Base Inorganic base to activate the boronic acid.K2CO3, K3PO4, Cs2CO3.
Solvent Anhydrous, degassed solvent.1,4-Dioxane/water, Toluene, 2-Methyltetrahydrofuran.[2]
Temperature Elevated temperature is typically required.80-120 °C.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of diaryl or alkyl-aryl amines.[5][6][7] This would introduce a secondary or tertiary amine at the 5-position.

Buchwald_Hartwig cluster_conditions Reaction Conditions start This compound reagents R1R2NH (Primary or Secondary Amine) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, K3PO4) start->reagents product 5-(R1R2N)-2-(2-ethylphenoxy)aniline reagents->product Solvent Toluene or Dioxane Temperature 80-110 °C Atmosphere Inert (N2 or Ar)

Figure 3: Proposed Buchwald-Hartwig amination pathway.

Table 2: Proposed Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ConditionDescriptionRepresentative Examples from Literature
Amine Primary or secondary alkyl or aryl amines.Aniline, morpholine, benzylamine.
Palladium Catalyst A palladium(0) source.Pd(OAc)2, Pd2(dba)3.
Ligand Bulky, electron-rich phosphine ligands are crucial.BINAP, Xantphos, DavePhos, X-Phos.[7]
Base A strong, non-nucleophilic base is required.NaOt-Bu, KOt-Bu, K3PO4, Cs2CO3.[7]
Solvent Anhydrous, aprotic solvent.Toluene, Dioxane.
Temperature Elevated temperature is typically required.80-110 °C.
Intramolecular Cyclization: Synthesis of Phenoxazines

The 2-aminophenoxy moiety of the starting material is a precursor for the synthesis of phenoxazine derivatives through intramolecular cyclization. Phenoxazines are a class of heterocyclic compounds with interesting photophysical and biological properties.[8][9][10]

Phenoxazine_Formation cluster_conditions Reaction Conditions start This compound reaction_step Intramolecular C-N Bond Formation (e.g., Ullmann Condensation) start->reaction_step product Substituted Phenoxazine reaction_step->product Catalyst CuI or other Cu(I) source Ligand e.g., 1,10-Phenanthroline Base e.g., K2CO3, Cs2CO3 Solvent DMF, NMP, or Pyridine Temperature 120-180 °C

Figure 4: Proposed intramolecular cyclization to a phenoxazine.

Table 3: Proposed Reagents and Conditions for Intramolecular Phenoxazine Synthesis

Reagent/ConditionDescriptionRepresentative Examples from Literature
Catalyst A copper(I) salt is typically used.CuI, Cu2O.
Ligand Diamine ligands can accelerate the reaction.1,10-Phenanthroline, N,N'-Dimethylethylenediamine.
Base An inorganic base is required.K2CO3, Cs2CO3, K3PO4.
Solvent High-boiling polar aprotic solvent.DMF, NMP, Pyridine.
Temperature High temperatures are generally necessary.120-180 °C.

Experimental Protocols

The following are generalized experimental protocols for the proposed reactions, based on literature procedures for analogous substrates. Optimization will be necessary for the specific substrate.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.) is added the solvent (e.g., 1,4-dioxane/water 4:1). The mixture is sparged with an inert gas (N2 or Ar) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.10 equiv.) is then added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates consumption of the starting material. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.). The vessel is sealed, removed from the glovebox, and the solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Intramolecular Phenoxazine Synthesis (Ullmann Condensation)

A mixture of this compound (1.0 equiv.), the copper catalyst (e.g., CuI, 0.1-0.2 equiv.), the ligand (e.g., 1,10-phenanthroline, 0.2-0.4 equiv.), and the base (e.g., K2CO3, 2.0 equiv.) in a high-boiling solvent (e.g., DMF) is heated under an inert atmosphere at a high temperature (e.g., 150 °C) for 24-48 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Workflow for Library Synthesis

The exploratory reactions described above can be integrated into a workflow for the generation of a library of diverse analogs for screening in drug discovery programs.

Library_Synthesis_Workflow cluster_reactions Diversification Reactions cluster_products Product Libraries start This compound (Core Scaffold) suzuki Suzuki Coupling (Aryl, Heteroaryl, Alkyl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald ullmann Intramolecular Cyclization (Phenoxazine Formation) start->ullmann lib_suzuki Library A (C-C Coupled Analogs) suzuki->lib_suzuki lib_buchwald Library B (C-N Coupled Analogs) buchwald->lib_buchwald lib_ullmann Library C (Tricyclic Analogs) ullmann->lib_ullmann screening Biological Screening (HTS, Phenotypic Assays, etc.) lib_suzuki->screening lib_buchwald->screening lib_ullmann->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Figure 5: Workflow for library synthesis and screening.

Conclusion

While no specific reactions have been reported for this compound, its structure suggests a rich potential for chemical exploration. The protocols and reaction schemes presented in this guide offer a solid foundation for researchers to begin synthesizing novel derivatives. The amenability of the bromo-substituent to robust and versatile cross-coupling reactions, coupled with the potential for intramolecular cyclization, makes this scaffold a promising starting point for the development of new chemical entities with potential applications in medicinal chemistry and materials science. It is anticipated that the exploration of these pathways will lead to the discovery of compounds with unique and valuable properties.

References

An In-depth Technical Guide to the Formation of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the probable mechanism for the formation of 5-Bromo-2-(2-ethylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide outlines the most plausible synthetic route, the Ullmann condensation, based on established chemical principles and data from analogous transformations.

Proposed Synthesis Pathway

The formation of this compound is anticipated to proceed via a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation. This reaction involves the formation of a diaryl ether linkage between an aryl halide and a phenol. The most probable precursors for this synthesis are 2,4-dibromoaniline and 2-ethylphenol .

The overall proposed reaction is as follows:

An alternative, though less direct, two-step pathway could involve the Ullmann condensation of 1,2,4-tribromobenzene with 2-ethylphenol to form 1-bromo-4-(2-ethylphenoxy)-2-nitrobenzene, followed by the reduction of the nitro group to an amine. However, the direct coupling with a bromoaniline is a more convergent approach.

The Ullmann Condensation Mechanism

The Ullmann condensation for the formation of diaryl ethers is a well-established reaction in organic synthesis.[1][2][3] The mechanism, while extensively studied, can have subtle variations depending on the specific reactants, catalyst, and ligands used. A generally accepted catalytic cycle is presented below.

Catalytic Cycle of the Ullmann Condensation

Ullmann_Condensation Cu(I) Catalyst Cu(I) Catalyst Intermediate_1 Cu(III) Intermediate Cu(I) Catalyst->Intermediate_1 Oxidative Addition Aryl_Halide 2,4-Dibromoaniline Aryl_Halide->Intermediate_1 Phenoxide 2-Ethylphenoxide Phenoxide->Intermediate_1 Product This compound Intermediate_1->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

The key steps in the mechanism are:

  • Formation of the Copper(I) Catalyst: The active Cu(I) species can be generated in situ from a copper(II) precatalyst or used directly.

  • Oxidative Addition: The aryl halide (2,4-dibromoaniline) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Coordination of the Phenoxide: The deprotonated 2-ethylphenol (2-ethylphenoxide) coordinates to the copper center.

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the final product, this compound, and regenerating the Cu(I) catalyst.

Experimental Protocols (Representative)

As no specific experimental protocol for this compound has been identified in the surveyed literature, a representative procedure based on known Ullmann condensations for the synthesis of similar diaryl ethers is provided below.[4] This protocol should be considered a starting point for optimization.

Reaction Setup:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 2,4-dibromoaniline, 2-ethylphenol, CuI, and base in a reaction flask. Solvent Add a high-boiling polar aprotic solvent (e.g., DMF, NMP). Reactants->Solvent Inert_Atmosphere Degas the mixture and place under an inert atmosphere (N2 or Ar). Solvent->Inert_Atmosphere Heating Heat the reaction mixture to an elevated temperature (e.g., 120-160 °C) with vigorous stirring. Monitoring Monitor the reaction progress by TLC or GC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Quenching Quench the reaction with aqueous ammonia or dilute acid. Cooling->Quenching Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Washing Wash the organic layer with brine and dry over Na2SO4. Extraction->Washing Purification Concentrate the organic layer and purify the crude product by column chromatography. Washing->Purification

Caption: A typical experimental workflow for an Ullmann condensation.

Detailed Methodology:

  • Reactant Charging: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromoaniline (1.0 eq.), 2-ethylphenol (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.

  • Inerting: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Maintain an inert atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature between 120 °C and 160 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation (Hypothetical)

The following table summarizes the expected quantitative and qualitative data for the synthesis of this compound. These values are hypothetical and based on typical results for similar compounds.

ParameterExpected Value
Reactants
2,4-Dibromoaniline1.0 eq.
2-Ethylphenol1.2 eq.
Copper(I) Iodide0.1 eq.
Potassium Carbonate2.0 eq.
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)
Temperature140 °C
Reaction Time12-24 hours
Product Characterization
Yield 60-80%
Appearance Off-white to pale yellow solid
Melting Point Not available
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-6.80 (m, 7H, Ar-H), 4.0 (br s, 2H, NH₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155-110 (Ar-C), 24 (CH₂), 14 (CH₃)
Mass Spectrometry (ESI+) m/z: 292.0, 294.0 [M+H]⁺

Conclusion

References

solubility of 5-Bromo-2-(2-ethylphenoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 5-Bromo-2-(2-ethylphenoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for its application in research and drug development. While specific quantitative solubility data for this compound is not publicly available, this document outlines the standard methodologies for determining solubility, presents a framework for data presentation, and illustrates a typical experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding of solubility assessment for novel chemical entities.

Introduction to Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug discovery and development. For a drug to be absorbed and exert its therapeutic effect, it must possess adequate solubility in physiological fluids. Furthermore, the solubility of a compound in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. Poor aqueous solubility is a major reason for the failure of promising drug candidates in the development pipeline.

This compound is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile in a range of organic solvents is a prerequisite for its effective utilization in these fields.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. However, for research and documentation purposes, it is essential to present such data in a structured and comparative manner. The following table serves as a template for how the solubility data of this compound should be presented once determined experimentally.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Non-Polar Solvents
n-Hexane1.88Data Not AvailableData Not AvailableShake-Flask Method
Toluene2.38Data Not AvailableData Not AvailableShake-Flask Method
Polar Aprotic Solvents
Dichloromethane (DCM)9.08Data Not AvailableData Not AvailableShake-Flask Method
Tetrahydrofuran (THF)7.58Data Not AvailableData Not AvailableShake-Flask Method
Acetonitrile (ACN)37.5Data Not AvailableData Not AvailableShake-Flask Method
Dimethyl Sulfoxide (DMSO)46.7Data Not AvailableData Not AvailableShake-Flask Method
Polar Protic Solvents
Ethanol24.55Data Not AvailableData Not AvailableShake-Flask Method
Methanol32.7Data Not AvailableData Not AvailableShake-Flask Method
Water80.1Data Not AvailableData Not AvailableShake-Flask Method

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the throughput needed.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a reliable and accurate method, though relatively low-throughput.

Protocol:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm PTFE) is commonly used for this purpose.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where a large number of compounds need to be screened, high-throughput solubility assays are often employed. These methods are faster but may be less accurate than the shake-flask method.

Protocol (Example using a 96-well plate format):

  • Compound Preparation: A stock solution of this compound is prepared in a highly soluble solvent, such as DMSO.

  • Dispensing: The stock solution is dispensed into a 96-well microplate.

  • Solvent Addition and Precipitation: The target organic solvent is added to each well, causing the compound to precipitate.

  • Equilibration and Measurement: The plate is shaken for a set period to allow for equilibration. The amount of dissolved compound is then measured, often indirectly. For example, nephelometry can be used to measure the turbidity resulting from precipitated compound, or a direct UV-Vis reading of the supernatant can be taken after centrifugation of the plate.

  • Data Analysis: The solubility is determined by comparing the measurements to a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a research compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Decision compound This compound shake_flask Shake-Flask Method (Equilibrium Solubility) compound->shake_flask hts High-Throughput Screening (Kinetic Solubility) compound->hts solvents Select Organic Solvents solvents->shake_flask solvents->hts hplc HPLC/LC-MS Analysis shake_flask->hplc Accurate nephelometry Nephelometry/UV-Vis hts->nephelometry Rapid data Quantitative Solubility Data (mg/mL or mol/L) hplc->data nephelometry->data decision Proceed to Formulation? data->decision

Caption: Workflow for Solubility Determination

Conclusion

Technical Guide: Theoretical Yield Calculation for 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline. The synthesis is presented as a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. This document outlines the reaction stoichiometry, details experimental protocols, and presents quantitative data in a structured format for clarity and ease of comparison.

Synthetic Pathway and Stoichiometry

The synthesis of this compound is proposed via a two-step reaction sequence. The first step is a nucleophilic aromatic substitution, a variant of the Ullmann condensation, between 2-ethylphenol and 4-bromo-2-fluoro-1-nitrobenzene. This is followed by the reduction of the nitro group in the resulting intermediate to yield the final aniline product.

Step 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (Nucleophilic Aromatic Substitution)

In this step, the phenoxide of 2-ethylphenol acts as a nucleophile, displacing the fluorine atom on 4-bromo-2-fluoro-1-nitrobenzene. The reaction is facilitated by a base to deprotonate the phenol.

Reaction: C₈H₁₀O (2-ethylphenol) + C₆H₃BrFNO₂ (4-bromo-2-fluoro-1-nitrobenzene) → C₁₄H₁₂BrNO₃ (5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene) + HF

The stoichiometry of this reaction is 1:1.

Step 2: Synthesis of this compound (Reduction of Nitro Group)

The nitro group of the intermediate, 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene, is reduced to an amine group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or iron in acetic acid.

Reaction: C₁₄H₁₂BrNO₃ (5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene) + Reducing Agent → C₁₄H₁₄BrNO (this compound)

The stoichiometry of the conversion of the nitro-intermediate to the final aniline product is also 1:1.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

For this calculation, we will assume starting quantities for the initial reactants. Let's assume we start with 10.0 g of 2-ethylphenol and 20.0 g of 4-bromo-2-fluoro-1-nitrobenzene.

Step A: Determine the Moles of Each Reactant

  • Moles of 2-ethylphenol: (10.0 g) / (122.16 g/mol ) = 0.0819 moles

  • Moles of 4-bromo-2-fluoro-1-nitrobenzene: (20.0 g) / (220.0 g/mol ) = 0.0909 moles

Step B: Identify the Limiting Reactant

Based on the 1:1 stoichiometry of the first reaction, the reactant that produces the least amount of product is the limiting reactant. In this case, 2-ethylphenol (0.0819 moles) is the limiting reactant as it is present in a smaller molar amount than 4-bromo-2-fluoro-1-nitrobenzene.

Step C: Calculate the Theoretical Moles of the Product

Since the overall stoichiometry from the limiting reactant (2-ethylphenol) to the final product (this compound) is 1:1, the theoretical number of moles of the product is equal to the moles of the limiting reactant.

  • Theoretical moles of this compound: 0.0819 moles

Step D: Calculate the Theoretical Yield in Grams

  • Theoretical Yield = (Theoretical Moles) x (Molar Mass of Product)

  • Theoretical Yield = 0.0819 moles x 292.17 g/mol = 23.93 grams

Therefore, the theoretical yield of this compound from 10.0 g of 2-ethylphenol and 20.0 g of 4-bromo-2-fluoro-1-nitrobenzene is 23.93 grams.

Data Presentation

The quantitative data for this theoretical yield calculation is summarized in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Mass (g)MolesRole
2-EthylphenolC₈H₁₀O122.1610.00.0819Reactant (Limiting)
4-Bromo-2-fluoro-1-nitrobenzeneC₆H₃BrFNO₂220.0020.00.0909Reactant (Excess)
5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzeneC₁₄H₁₂BrNO₃322.17-0.0819Intermediate
This compound C₁₄H₁₄BrNO 292.17[1][2] -0.0819 Product
Theoretical Yield 23.93

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (Ullmann Condensation)

This procedure is adapted from general methods for copper-catalyzed diaryl ether synthesis.

  • Reactant Preparation: In a dry reaction flask, add 2-ethylphenol (1.0 equivalent), potassium carbonate (2.0 equivalents) as the base, and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).

  • Solvent Addition: Add a suitable high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Aryl Halide: Add 4-bromo-2-fluoro-1-nitrobenzene (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150°C and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol is a general method for the reduction of aromatic nitro compounds using tin and hydrochloric acid.

  • Reactant Setup: In a round-bottom flask, combine the intermediate 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (1.0 equivalent) and granulated tin (2-3 equivalents).

  • Acid Addition: Add a mixture of concentrated hydrochloric acid and ethanol to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux with stirring for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Basification: Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate the tin salts.

  • Extraction: Extract the product from the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Diagram 1: Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 2-Ethylphenol 2-Ethylphenol Intermediate 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene 2-Ethylphenol->Intermediate + 4-Bromo-2-fluoro-1-nitrobenzene (Base, CuI catalyst) 4-Bromo-2-fluoro-1-nitrobenzene 4-Bromo-2-fluoro-1-nitrobenzene Intermediate_2 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene Final_Product This compound Intermediate_2->Final_Product + Reducing Agent (e.g., Sn/HCl)

Caption: Synthetic pathway for this compound.

Diagram 2: Theoretical Yield Calculation Workflow

G start Start with Reactant Masses moles Calculate Moles of Reactants (Mass / Molar Mass) start->moles limiting Identify Limiting Reactant (Based on 1:1 Stoichiometry) moles->limiting moles_product Determine Theoretical Moles of Product (Moles of Limiting Reactant) limiting->moles_product yield Calculate Theoretical Yield (g) (Moles x Molar Mass of Product) moles_product->yield end_node Final Theoretical Yield yield->end_node

Caption: Workflow for theoretical yield calculation.

References

In-Depth Technical Guide on the Safety and Handling of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known and predicted safety information, handling procedures, and general experimental considerations for 5-Bromo-2-(2-ethylphenoxy)aniline. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally related compounds.

Chemical and Physical Properties

While experimental data is limited, the following table summarizes the predicted physical and chemical properties for this compound.

PropertyValueSource
CAS Number 946700-14-7ChemicalBook
Molecular Formula C₁₄H₁₄BrNOChemicalBook
Molecular Weight 292.17 g/mol ChemicalBook
Boiling Point 349.8 ± 37.0 °CChemicalBook (Predicted)
Density 1.382 ± 0.06 g/cm³ChemicalBook (Predicted)
pKa 3.28 ± 0.10ChemicalBook (Predicted)

Hazard Identification and Toxicity

Specific toxicological data for this compound is not available. However, based on the known hazards of aniline and its brominated derivatives, the following potential hazards should be considered.[1][2][3][4][5][6][7][8]

Hazard ClassDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation Causes skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]
Respiratory Sensitization May cause respiratory irritation.[5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[9]
Carcinogenicity Aniline and its derivatives are suspected of causing cancer.[6]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2] The primary target organ for aniline toxicity is the blood, leading to methemoglobinemia.[8]
Aquatic Toxicity Harmful to aquatic life.[3]
Visualizing the General Toxicological Pathway of Aniline Compounds

Aniline and its derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.

toxicological_pathway cluster_exposure Exposure Routes cluster_absorption Systemic Circulation cluster_metabolism Metabolic Activation cluster_effect Toxic Effect Inhalation Inhalation Aniline Aniline Derivative in Bloodstream Inhalation->Aniline Dermal Dermal Absorption Dermal->Aniline Ingestion Ingestion Ingestion->Aniline Metabolites Oxidative Metabolites (e.g., Phenylhydroxylamine) Aniline->Metabolites Liver Metabolism Hemoglobin Hemoglobin (Fe²⁺) Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Reduced O₂ Carrying Capacity

Caption: General mechanism of aniline-induced methemoglobinemia.

Safety and Handling

Given the potential hazards, strict safety protocols must be followed when handling this compound.[1][3][4][5]

AspectRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[3]
Personal Protective Equipment (PPE) - Eye/Face Protection: Chemical safety goggles or a face shield.[5] - Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[5] - Respiratory Protection: If working outside a fume hood or with powders, a NIOSH-approved respirator is recommended.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

safe_handling_workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt Receipt of Compound SDS Review SDS & Conduct Risk Assessment Receipt->SDS PPE Don Appropriate PPE SDS->PPE Weighing Weighing in Fume Hood PPE->Weighing Reaction Performing Reaction in Fume Hood Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Storage Store in a Designated Area Reaction->Storage Waste Dispose of Waste Properly Decontamination->Waste

Caption: Recommended workflow for safely handling this compound.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

AspectRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

First Aid Measures

In case of exposure, immediate medical attention is necessary.[5]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols: Synthesis of 2-Aryloxyanilines

While a specific protocol for this compound is not available, it is likely synthesized via common methods for forming C-O bonds between a phenol and an aryl halide, such as the Ullmann condensation or the Buchwald-Hartwig amination.[10][11][12][13][14]

General Protocol for Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction to form aryl ethers.[11][15][16][17][18]

  • Reactants: A substituted phenol (e.g., 2-ethylphenol), a substituted aryl halide (e.g., 2,4-dibromoaniline or a related precursor), a copper catalyst (e.g., CuI, CuO, or copper powder), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP, or pyridine).

  • Procedure:

    • Combine the aryl halide, phenol, base, and solvent in a reaction vessel.

    • Add the copper catalyst.

    • Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with water or an acidic solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also be adapted for C-O bond formation.[10][12][13][14][19]

  • Reactants: A substituted phenol (e.g., 2-ethylphenol), a substituted aryl halide or triflate (e.g., 2,4-dibromoaniline or a related precursor), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos, BINAP), a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene, dioxane, THF).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the aryl halide, phenol, base, palladium catalyst, and ligand in a dry reaction vessel.

    • Add the anhydrous solvent.

    • Heat the reaction mixture (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Visualizing a General Buchwald-Hartwig Experimental Workflow

buchwald_hartwig_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Phenol, Base, Pd Catalyst, & Ligand Solvent Add Anhydrous Solvent Reactants->Solvent Heating Heat with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for a Buchwald-Hartwig C-O coupling reaction.

Conclusion

While this compound is a commercially available compound, detailed safety and handling information is scarce. Based on the data for analogous bromo-anilines and aromatic amines, it should be handled as a hazardous substance with appropriate engineering controls and personal protective equipment. The potential for acute toxicity, skin and eye irritation, and long-term health effects such as carcinogenicity necessitates a cautious approach. Any experimental work should be preceded by a thorough risk assessment and adherence to strict safety protocols. The synthesis of this compound likely follows established methodologies for aryloxyaniline formation, such as the Ullmann condensation or Buchwald-Hartwig amination. Researchers are strongly encouraged to obtain a substance-specific SDS from their supplier before commencing any work with this compound.

References

Methodological & Application

Application Notes and Protocols: Ullmann Condensation for the Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline via a copper-catalyzed Ullmann condensation. This diaryl ether linkage formation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, workup, and purification. Additionally, representative data and a visual workflow are presented to facilitate successful execution.

Introduction

The Ullmann condensation is a classic and versatile method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize catalytic amounts of copper, often in conjunction with a ligand, under milder conditions.[3]

This compound is a key intermediate in the development of various therapeutic agents. This application note details a reliable protocol for its synthesis using 2-amino-5-bromophenol and 1-bromo-2-ethylbenzene as starting materials.

Reaction Scheme

The overall reaction is as follows:

  • Reactants: 2-Amino-5-bromophenol[4][5], 1-Bromo-2-ethylbenzene[6][7]

  • Product: this compound

Quantitative Data Summary

The following table summarizes typical quantitative data for the Ullmann condensation synthesis of diaryl ethers, which can be expected for the synthesis of this compound. Yields in Ullmann reactions are generally moderate to high, depending on the specific substrates and conditions used.[1][3]

ParameterValueNotes
Reactant 1 2-Amino-5-bromophenol1.0 equivalent
Reactant 2 1-Bromo-2-ethylbenzene1.2 equivalents
Catalyst Copper(I) Iodide (CuI)10 mol%
Ligand L-Proline20 mol%
Base Potassium Phosphate (K3PO4)2.0 equivalents
Solvent Dimethylformamide (DMF)Anhydrous
Reaction Temperature 110 °C
Reaction Time 24 hours
Typical Yield 65-85%Isolated yield after purification. Yields can vary based on reaction scale and purity of reagents.
Purity (Post-Column) >95%Determined by HPLC and/or NMR.

Experimental Protocol

This protocol is based on established methods for Ullmann diaryl ether synthesis.[8][9]

4.1. Materials and Equipment

  • Reagents:

    • 2-Amino-5-bromophenol (CAS: 38191-34-3)[5]

    • 1-Bromo-2-ethylbenzene (CAS: 1973-22-4)[6][7]

    • Copper(I) iodide (CuI)

    • L-Proline

    • Potassium phosphate (K3PO4), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography elution

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

4.2. Procedure

  • Reaction Setup:

    • To a dry round-bottom flask, add 2-amino-5-bromophenol (1.0 eq), copper(I) iodide (0.10 eq), L-proline (0.20 eq), and anhydrous potassium phosphate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous dimethylformamide (DMF) via syringe.

    • Add 1-bromo-2-ethylbenzene (1.2 eq) to the mixture via syringe.

  • Reaction:

    • Stir the reaction mixture at 110 °C under an inert atmosphere for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Ullmann condensation protocol for the synthesis of this compound.

Ullmann_Condensation_Workflow start Start reactants 1. Add Reactants: - 2-Amino-5-bromophenol - 1-Bromo-2-ethylbenzene - CuI, L-Proline, K3PO4 - Anhydrous DMF start->reactants setup 2. Inert Atmosphere (N2 or Ar) reactants->setup reaction 3. Heat at 110°C for 24 hours setup->reaction workup 4. Workup: - Cool to RT - Dilute with EtOAc & H2O - Extraction & Washing reaction->workup purification 5. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the Ullmann Condensation Synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • Aryl bromides can be irritating to the skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Synthesis of Substituted Phenoxyanilines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2][3] The synthesis of substituted phenoxyanilines, a key structural motif in many biologically active compounds and functional materials, can be efficiently achieved using this methodology.

These application notes provide a detailed overview, experimental protocols, and key considerations for the successful synthesis of substituted phenoxyanilines via the Buchwald-Hartwig amination.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(X)L_n B->C D Ligand Exchange E [Ar-Pd(II)(NHR'R'')L_n]^+X^- D->E F Deprotonation G Ar-Pd(II)(NR'R'')L_n F->G H Reductive Elimination H->A I Ar-NR'R'' H->I ArX Ar-X ArX->B Amine R'R''NH Amine->D Base Base Base->F

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange: The amine displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination to produce substituted phenoxyanilines. Please note that optimal conditions can vary depending on the specific substrates and should be determined through screening.

Table 1: Reaction Parameters for the Synthesis of Substituted Phenoxyanilines

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-phenoxybenzeneAnilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene1101885
1-Bromo-3-phenoxybenzene4-MethoxyanilinePd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (1.5)Dioxane1002492
1-Chloro-4-phenoxybenzene4-MethylanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)t-BuOH1001278
1-Bromo-4-(4-methoxyphenoxy)benzeneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102088
1-Bromo-4-phenoxybenzene3-NitroanilinePd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (2.0)Dioxane1102475

Note: The data presented in this table is a compilation of representative examples from the literature and should be used as a guideline for reaction optimization.

Key Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of substituted phenoxyanilines.

Protocol 1: General Procedure for the Amination of Aryl Bromides

This protocol is adapted from typical Buchwald-Hartwig amination procedures.[4]

Experimental_Workflow Start Start Setup To an oven-dried Schlenk tube, add: - Aryl bromide (1.0 mmol) - Amine (1.2 mmol) - Base (e.g., NaOtBu, 1.4 mmol) - Ligand (e.g., Xantphos, 0.04 mmol) - Palladium source (e.g., Pd(OAc)₂, 0.02 mmol) Start->Setup Inert Evacuate and backfill the tube with argon (3x) Setup->Inert Solvent Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe Inert->Solvent Reaction Heat the reaction mixture at the desired temperature (e.g., 100-110 °C) with stirring Solvent->Reaction Monitor Monitor reaction progress by TLC or GC-MS Reaction->Monitor Workup Cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through Celite Monitor->Workup Extraction Wash the filtrate with water and brine Workup->Extraction Purification Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography Extraction->Purification End Obtain purified product Purification->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-phenoxybenzene)

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the aniline (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Xantphos (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrates with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted phenoxyaniline.

Protocol 2: Amination of an Electron-Rich Aryl Chloride

This protocol is a representative procedure for the coupling of more challenging aryl chlorides.

Materials:

  • Aryl chloride (e.g., 1-chloro-4-phenoxybenzene)

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous tert-butanol (t-BuOH)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl chloride (1.0 mmol, 1.0 equiv), the aniline (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), RuPhos (0.06 mmol, 6 mol%), and Pd(OAc)₂ (0.03 mmol, 3 mol%).

  • Seal the tube, remove it from the glovebox, and add anhydrous and degassed t-BuOH (5 mL) via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed as determined by GC-MS or TLC.

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the product.

Troubleshooting and Key Considerations

  • Choice of Ligand and Catalyst: The selection of the ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, and Buchwald's biarylphosphine ligands are often highly effective.[5] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction outcome.

  • Base Selection: The base plays a critical role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures or longer reaction times.[6]

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.

  • Inert Atmosphere: The reaction is sensitive to oxygen, and all manipulations should be carried out under an inert atmosphere (argon or nitrogen).[1]

  • Substrate Purity: The purity of the starting materials, particularly the aryl halide and amine, is important for achieving high yields and avoiding side reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable and should be handled with care.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of substituted phenoxyanilines, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols: The Utility of 5-Bromo-2-(2-ethylphenoxy)aniline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromoaniline derivatives are a cornerstone in the field of medicinal chemistry, serving as versatile building blocks for the synthesis of novel therapeutic agents. The presence of the bromine atom and the aniline moiety provides reactive handles for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Specifically, the 5-bromo-2-phenoxyaniline scaffold is a key constituent in the development of targeted therapies, including kinase inhibitors for oncology and SGLT2 inhibitors for diabetes management.[1] The ethyl group at the 2-position of the phenoxy ring in the title compound is expected to influence the lipophilicity and conformational flexibility of its derivatives, potentially impacting their pharmacokinetic profiles and target engagement.

Applications in Medicinal Chemistry

The primary application of 5-bromo-2-phenoxyaniline derivatives in medicinal chemistry is as intermediates in the synthesis of targeted therapeutics.[1]

  • Antitumor Agents: This class of compounds serves as a precursor for the synthesis of various antitumor drugs.[1] The bromoaniline core can be elaborated through cross-coupling reactions and other transformations to generate potent inhibitors of key signaling proteins implicated in cancer progression.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aniline scaffold. The aniline nitrogen can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The remainder of the scaffold provides a framework for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

  • SGLT2 Inhibitors: Recent studies have highlighted the utility of related compounds in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a class of drugs used to treat type 2 diabetes.[1]

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of a representative bromoaniline derivative. This data illustrates the potential of this chemical class as a starting point for the development of potent therapeutic agents.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
5-Bromo-2-(2-fluorophenoxy)anilineHCT116 (Colon Cancer)Cell Viability~15[1]
N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamideS. aureusAntibacterial-[2]
N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamideE. coliAntibacterial-[2]
N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamideA. nigerAntifungal-[2]

Experimental Protocols

The following protocols are representative examples of how a 5-bromo-2-phenoxyaniline scaffold could be utilized in a medicinal chemistry research setting.

4.1. Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a bi-aryl kinase inhibitor starting from a 5-bromo-2-phenoxyaniline derivative.

Materials:

  • 5-Bromo-2-(2-ethylphenoxy)aniline (or a suitable analog)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired bi-aryl compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.[3]

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]-ATP

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid (to stop the reaction)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the kinase-specific substrate, and the purified target kinase.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the [γ-³³P]-ATP to each well.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of phosphoric acid.[3]

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Measure the amount of incorporated radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

5.1. Hypothetical Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be targeted by inhibitors derived from the 5-bromo-2-phenoxyaniline scaffold. Dysregulation of such pathways is a common hallmark of cancer.[4]

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor RAS Ras Adaptor->RAS RAF Raf Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Kinase Inhibitor (Derived from Bromoaniline Scaffold) Inhibitor->RAF Inhibitor->MEK

Caption: A simplified representation of the MAPK/ERK signaling pathway.

5.2. Experimental Workflow for Kinase Inhibitor Development

The diagram below outlines a typical workflow for the discovery and initial evaluation of a kinase inhibitor, starting from a bromoaniline intermediate.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assay (IC50 Determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Design In_Vivo In Vivo Studies SAR->In_Vivo Promising Leads Optimization->Synthesis End Preclinical Candidate In_Vivo->End

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of carbazole and phenothiazine derivatives starting from 5-Bromo-2-(2-ethylphenoxy)aniline. The protocols are based on established synthetic methodologies and are intended for an audience with a background in organic chemistry.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its structure, featuring a diaryl ether linkage and a reactive aniline moiety, allows for the construction of complex polycyclic systems. This document outlines two primary applications of this starting material in the synthesis of:

  • Carbazole Derivatives: Carbazoles are a significant class of nitrogen-containing heterocycles found in many natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. They are also utilized in materials science for their unique electronic and photophysical properties.

  • Phenothiazine Derivatives: Phenothiazines are a well-known class of heterocyclic compounds that form the core structure of many antipsychotic and antihistaminic drugs. Their unique "butterfly" conformation and redox properties also make them interesting for applications in materials science and as antioxidants.

The synthetic strategies presented herein involve a two-step process: initial formation of a diarylamine intermediate via a cross-coupling reaction, followed by an intramolecular cyclization to afford the desired heterocyclic core.

Application 1: Synthesis of a Substituted Carbazole Derivative

This protocol describes the synthesis of a substituted carbazole via a Buchwald-Hartwig amination to form a diarylamine, followed by a palladium-catalyzed intramolecular C-H arylation.

Experimental Workflow: Carbazole Synthesis

start Start: this compound step1 Buchwald-Hartwig Amination (Pd-catalyzed cross-coupling) start->step1 intermediate Intermediate: N-(2-bromophenyl)-5-bromo-2-(2-ethylphenoxy)aniline step1->intermediate step2 Intramolecular C-H Arylation (Pd-catalyzed cyclization) intermediate->step2 product Product: Substituted Carbazole Derivative step2->product

Caption: Workflow for the synthesis of a substituted carbazole.

Experimental Protocol

Step 1: Synthesis of N-(2-bromophenyl)-5-bromo-2-(2-ethylphenoxy)aniline (Diarylamine Intermediate)

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), 1-bromo-2-iodobenzene (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as Xantphos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (2.0 mmol, 2.0 eq.) as the base.

  • Add dry toluene (10 mL) as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diarylamine intermediate.

Step 2: Synthesis of the Substituted Carbazole Derivative

  • In a dry Schlenk flask under an inert atmosphere, dissolve the diarylamine intermediate from Step 1 (1.0 mmol, 1.0 eq.) in dry dimethylacetamide (DMA, 10 mL).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and pivalic acid (0.3 mmol, 30 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.) as the base.

  • Heat the reaction mixture to 130 °C and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final carbazole derivative.

Data Presentation: Carbazole Synthesis
StepReactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1. Buchwald-Hartwig AminationThis compound1-Bromo-2-iodobenzenePd(OAc)₂ (2 mol%)XantphosCs₂CO₃Toluene1101875-85
2. Intramolecular C-H ArylationDiarylamine Intermediate-Pd(OAc)₂ (5 mol%)-K₂CO₃DMA1303660-70

Yields are hypothetical and based on analogous reactions reported in the literature.

Application 2: Synthesis of a Substituted Phenothiazine Derivative

This protocol outlines the synthesis of a substituted phenothiazine, which involves an initial Ullmann condensation to form a diarylamine, followed by a reaction with elemental sulfur.

Experimental Workflow: Phenothiazine Synthesis

start Start: this compound step1 Ullmann Condensation (Cu-catalyzed cross-coupling) start->step1 intermediate Intermediate: N-(2-mercaptophenyl)-5-bromo-2-(2-ethylphenoxy)aniline step1->intermediate step2 Thionation (Reaction with Sulfur) intermediate->step2 product Product: Substituted Phenothiazine Derivative step2->product

Caption: Workflow for the synthesis of a substituted phenothiazine.

Experimental Protocol

Step 1: Synthesis of N-(2-mercaptophenyl)-5-bromo-2-(2-ethylphenoxy)aniline (Diarylamine Intermediate)

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), 2-bromothiophenol (1.1 mmol, 1.1 eq.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add N,N-dimethylformamide (DMF, 10 mL) as the solvent.

  • Heat the reaction mixture to 140 °C under an inert atmosphere and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the diarylamine intermediate.

Step 2: Synthesis of the Substituted Phenothiazine Derivative

  • In a round-bottom flask, combine the diarylamine intermediate from Step 1 (1.0 mmol, 1.0 eq.) and elemental sulfur (1.2 mmol, 1.2 eq.).

  • Add a catalytic amount of iodine (0.05 mmol, 5 mol%).

  • Heat the mixture to 160-180 °C (neat or in a high-boiling solvent like diphenyl ether) for 4-6 hours.

  • Monitor the evolution of hydrogen sulfide gas (use a proper ventilation system and a trap).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If a solvent was used, remove it by vacuum distillation.

  • Dissolve the residue in a minimal amount of hot ethanol or toluene and allow it to crystallize upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure phenothiazine derivative.

Data Presentation: Phenothiazine Synthesis
StepReactant 1Reactant 2CatalystAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
1. Ullmann CondensationThis compound2-BromothiophenolCuI (10 mol%)-K₂CO₃DMF1402465-75
2. ThionationDiarylamine IntermediateSulfurIodine (cat.)--Neat170550-60

Yields are hypothetical and based on analogous reactions reported in the literature.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.

  • High temperatures are required for some of these reactions; appropriate precautions should be taken.

  • The thionation reaction produces hydrogen sulfide, a toxic and flammable gas. Ensure proper ventilation and trapping of the off-gas.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 5-Bromo-2-(2-ethylphenoxy)aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-ethylphenoxy)aniline is a key aromatic building block with significant potential in the synthesis of a diverse range of organic molecules. Its unique trifunctional nature, featuring an amine group, a bromine atom, and a substituted phenoxy moiety, allows for selective and sequential functionalization. This makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the reactive sites enables its participation in a variety of coupling reactions, leading to the generation of novel scaffolds for drug discovery and the development of functional materials.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure. These properties are crucial for designing synthetic protocols and understanding its behavior in different reaction media.

PropertyPredicted Value
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
Boiling Point 349.8 ± 37.0 °C
Density 1.382 ± 0.06 g/cm³
pKa 3.28 ± 0.10

Synthetic Applications and Protocols

This compound serves as a versatile precursor for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom is amenable to substitution via Suzuki-Miyaura and Buchwald-Hartwig amination reactions, while the aniline functional group can be derivatized through various condensation and acylation reactions.

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis.

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine, Pd Catalyst, Base D Amine Derivatization (e.g., Acylation, Alkylation) A->D Acyl Chloride/Anhydride or Alkyl Halide, Base E Aryl-Substituted Derivative B->E F Amine-Substituted Derivative C->F G Functionalized Amide/Amine D->G H Further Synthetic Transformations E->H F->H G->H

Synthetic pathways from this compound.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted derivative.

Representative Reaction Conditions:

ParameterCondition
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Time 12-24 hours
Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a new carbon-nitrogen bond at the bromine-substituted position.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dried reaction vessel.

  • Add this compound and the amine to the vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Reaction Conditions:

ParameterCondition
Pre-catalyst Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Time 4-12 hours

Key Cross-Coupling Reactions Workflow

The following diagram illustrates the workflow for the two primary cross-coupling reactions starting from this compound.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S1 Start with This compound S2 Add Arylboronic Acid, Pd Catalyst, Base S1->S2 S3 Heat and React S2->S3 S4 Workup and Purification S3->S4 S5 Obtain Arylated Product S4->S5 B1 Start with This compound B2 Add Amine, Pd Pre-catalyst, Ligand, Base B1->B2 B3 Heat and React B2->B3 B4 Workup and Purification B3->B4 B5 Obtain Aminated Product B4->B5

Workflow for key cross-coupling reactions.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its ability to undergo selective C-C and C-N bond-forming reactions at the bromine position, coupled with the potential for derivatization of the aniline group, opens up a vast chemical space for the synthesis of novel compounds. The provided protocols, while general, offer a solid starting point for researchers to explore the full potential of this valuable intermediate in their synthetic endeavors. As with any new substrate, optimization of reaction conditions will be key to achieving high yields and purity.

Application Note and Protocol for the Purification of 5-Bromo-2-(2-ethylphenoxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 5-Bromo-2-(2-ethylphenoxy)aniline using column chromatography. Aromatic amines can present challenges during silica gel chromatography, such as peak tailing and irreversible adsorption, due to the basicity of the amino group.[1][2] This protocol outlines a robust method utilizing a normal-phase silica gel stationary phase with a non-polar mobile phase system. Additionally, it addresses common issues by suggesting the use of a mobile phase modifier to improve separation efficiency and yield. The described workflow is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted aniline derivative that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3] This application note details a standard column chromatography protocol optimized for the purification of the target compound from a crude reaction mixture. The protocol employs a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase, a common and effective system for the separation of moderately polar compounds.[4]

Experimental Protocol

Materials and Equipment
  • Stationary Phase: Silica gel (200-300 mesh)[5]

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Triethylamine (optional, for reducing peak tailing)[2]

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel or solvent reservoir

    • Fraction collector or test tubes

    • Thin-Layer Chromatography (TLC) plates (silica gel GF254)[5]

    • UV lamp (254 nm)

    • Developing chamber for TLC

    • Capillary tubes for spotting

    • Rotary evaporator

    • Beakers, flasks, and other standard laboratory glassware

Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 hexane:ethyl acetate ratio).

  • Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[4] This will provide a good starting point for the column chromatography mobile phase.

  • Visualize the spots under a UV lamp. The desired compound and any impurities should be well-separated.

Column Preparation (Wet Packing Method)
  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[3]

  • Add a thin layer of sand (approximately 1 cm) over the cotton plug.[3]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and to dislodge any air bubbles.[3]

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed upon solvent addition.

  • Continuously add the mobile phase to the column, ensuring the silica gel does not run dry.

Sample Loading and Elution
  • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.

  • Carefully apply the dissolved sample onto the top layer of sand in the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.

  • Gently add a small amount of the initial mobile phase to the top of the column and again drain it to the level of the sand.

  • Carefully fill the column with the mobile phase.

  • Begin the elution process, starting with the low-polarity mobile phase determined by TLC analysis.

  • Collect fractions in test tubes or a fraction collector.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the compounds. For example, start with 5% ethyl acetate in hexane and gradually increase to 10%, 15%, and so on.

  • Note: If significant peak tailing is observed on the TLC plate, 0.1-1% triethylamine can be added to the mobile phase to neutralize the acidic silica gel.[2][6]

Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the pure fractions containing the desired compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[7]

Data Presentation

The following table summarizes representative data for the purification of this compound by column chromatography.

ParameterValue
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase (Gradient) 5% to 20% Ethyl Acetate in Hexane
Crude Sample Loading 1.0 g
Rf of Target Compound ~0.25 (in 10% Ethyl Acetate/Hexane)
Elution Volume for Target 150 - 250 mL
Yield of Pure Product 0.85 g (85%)
Purity (by HPLC) >98%

Visualization of Experimental Workflow

ColumnChromatographyWorkflow prep Preparation tlc TLC Analysis for Mobile Phase Optimization prep->tlc packing Column Packing (Silica Gel Slurry) prep->packing elution Gradient Elution (Hexane/Ethyl Acetate) tlc->elution loading Sample Loading packing->loading loading->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a reliable and effective method for the purification of this compound using standard laboratory column chromatography. By optimizing the mobile phase through preliminary TLC analysis and employing a gradient elution, high purity of the target compound can be achieved. This application note serves as a practical guide for chemists involved in the synthesis and purification of aromatic amine intermediates.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline, a key intermediate in pharmaceutical development. The following sections detail a robust synthetic protocol, critical considerations for process scale-up, and anticipated data for both laboratory and pilot-plant scale production. The Ullmann condensation is highlighted as a viable and cost-effective synthetic route. Key challenges in scaling up this process, including thermal management, mixing efficiency, and impurity control, are addressed to ensure a safe, reliable, and efficient transition from the bench to production.

Introduction

This compound is a diaryl ether derivative of significant interest in medicinal chemistry and drug discovery. Its synthesis primarily involves the formation of a carbon-oxygen bond between an aryl halide and a phenol. While several methods exist for this transformation, including the Buchwald-Hartwig amination and Ullmann condensation, the latter often presents advantages in terms of cost and scalability for industrial applications.[1][2][3]

This document outlines a detailed protocol for the synthesis of this compound via a modified Ullmann condensation. Furthermore, it addresses the critical considerations necessary for successfully scaling this synthesis from the laboratory to a pilot plant setting. The transition from small-scale glassware to large-scale reactors introduces significant challenges in heat and mass transfer, which can impact reaction kinetics, yield, and impurity profiles.[4][5][6] Careful process development and engineering are paramount to mitigate these risks and ensure a reproducible and safe manufacturing process.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a copper-catalyzed Ullmann condensation of 2-bromo-4-chloro-1-nitrobenzene and 2-ethylphenol, followed by reduction of the nitro group.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction 2-bromo-4-chloro-1-nitrobenzene 2-bromo-4-chloro-1-nitrobenzene Intermediate_Ether 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene 2-bromo-4-chloro-1-nitrobenzene->Intermediate_Ether CuI, Ligand, Base Solvent, Heat 2-ethylphenol 2-ethylphenol 2-ethylphenol->Intermediate_Ether Reduction Reducing Agent (e.g., Fe/AcOH) Intermediate_Ether->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Laboratory Scale Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (Ullmann Condensation)

Materials:

  • 2-bromo-4-chloro-1-nitrobenzene

  • 2-ethylphenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethyl-1,2-ethanediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Brine

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 2-bromo-4-chloro-1-nitrobenzene (1 equivalent), 2-ethylphenol (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add toluene to the flask to achieve a suitable concentration.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add copper(I) iodide (0.1 equivalents) and N,N'-Dimethyl-1,2-ethanediamine (0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble inorganic salts.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene.

  • Purify the crude product by column chromatography on silica gel.

Laboratory Scale Reduction of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene

Materials:

  • 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (1 equivalent) in a mixture of ethanol and glacial acetic acid in a three-neck round-bottom flask.[7]

  • Add iron powder (5 equivalents) to the solution.[7]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours.[7]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.[4][6]

G cluster_considerations Key Scale-Up Considerations Lab_Scale Lab Scale Synthesis (100-500 mL) Process_Dev Process Development & Safety Assessment Lab_Scale->Process_Dev Pilot_Plant Pilot Plant Scale-Up (50-100 L) Process_Dev->Pilot_Plant Heat_Transfer Heat Transfer & Exothermicity Process_Dev->Heat_Transfer Mixing Mixing Efficiency Process_Dev->Mixing Addition Reagent Addition Strategy Process_Dev->Addition Commercial Commercial Manufacturing (>1000 L) Pilot_Plant->Commercial Isolation Product Isolation & Purification Pilot_Plant->Isolation Impurity Impurity Profile Pilot_Plant->Impurity Safety Process Safety Commercial->Safety

References

Application Notes & Protocols for the Characterization of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-Bromo-2-(2-ethylphenoxy)aniline, a key intermediate in various synthetic pathways. The following protocols are designed to ensure the identity, purity, and stability of the compound, which are critical aspects in research and drug development.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 946700-14-7[1]
Molecular Formula C₁₄H₁₄BrNO[1]
Molecular Weight 292.17 g/mol [1]
Structure
alt text

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following diagram outlines the typical workflow.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample of this compound Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile, CDCl3, DMSO-d6) Sample->Dissolution EA Elemental Analysis (Elemental Composition) Sample->EA HPLC HPLC/UPLC (Purity & Quantification) Dissolution->HPLC GCMS GC-MS (Impurity Profiling & Identification) Dissolution->GCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Dissolution->NMR Data_Processing Data Processing & Interpretation HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing EA->Data_Processing Report Certificate of Analysis (CoA) Generation Data_Processing->Report

Caption: General workflow for the analytical characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of this compound and for identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and for quantifying it in various matrices.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for aniline derivatives.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

Data Presentation:

ParameterResult
Retention Time ~12.5 min (Expected)
Purity (by area %) >99.0%
Related Impurities Report individual and total impurities
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 min at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation:

ParameterResult
Retention Time Analyte-specific
Mass Spectrum Expected molecular ion (m/z 291/293 for Br isotopes) and characteristic fragments
Identified Impurities List with tentative identification based on library search and fragmentation patterns

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound.

¹H and ¹³C NMR Spectroscopy

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

Expected Spectral Data (Predicted):

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 6.80m7HAromatic protons
~4.0 (broad s)s2H-NH₂
~2.70q2H-CH₂-CH₃
~1.25t3H-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~155 - 110Aromatic and ether-linked carbons
~110Carbon bearing bromine
~25-CH₂-CH₃
~15-CH₂-CH₃

Elemental Analysis

Elemental analysis provides confirmation of the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and bromine.

Experimental Protocol:

  • Instrumentation: A CHN analyzer. Bromine content can be determined by methods such as ion chromatography after combustion.

  • Sample Requirement: 2-3 mg of accurately weighed, dry sample.

  • Procedure: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation:

ElementTheoretical %Experimental %
Carbon (C) 57.55Report Value
Hydrogen (H) 4.83Report Value
Nitrogen (N) 4.79Report Value
Bromine (Br) 27.35Report Value

Logical Relationship of Analytical Techniques

The following diagram illustrates how the different analytical techniques provide complementary information for a comprehensive characterization of the molecule.

Analytical_Technique_Relationship cluster_Structure Structural Information cluster_Purity Purity & Composition cluster_Confirmation Overall Confirmation Compound This compound NMR NMR (¹H, ¹³C) - Connectivity - Chemical Environment Compound->NMR MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Compound->MS HPLC HPLC - Purity Percentage - Quantification Compound->HPLC GCMS GC-MS - Volatile Impurities Compound->GCMS EA Elemental Analysis - Elemental Composition - Empirical Formula Compound->EA Confirmation Identity, Purity, and Structure Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation GCMS->Confirmation EA->Confirmation

Caption: Interrelation of analytical techniques for full characterization.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-(2-ethylphenoxy)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel agrochemical candidates derived from 5-Bromo-2-(2-ethylphenoxy)aniline. The derivatization strategies focus on the accessible amine functionality, allowing for the exploration of a diverse chemical space to identify potent herbicidal and fungicidal agents.

Introduction

This compound is a key building block for the synthesis of new agrochemicals. Its structure, featuring a substituted phenoxy ring linked to a bromoaniline, is reminiscent of commercial diphenyl ether herbicides and fungicides. The bromine atom can enhance biological activity and metabolic stability, while the ethylphenoxy group can be tailored to optimize target engagement and physicochemical properties. Derivatization of the aniline nitrogen allows for the introduction of various functional groups, leading to the generation of libraries of novel compounds for high-throughput screening.

Data Presentation: Biological Activity of Virtual Derivatives

The following table summarizes hypothetical, yet realistic, quantitative data for a series of virtual derivatives of this compound. This data is intended to serve as a representative example of the results that could be obtained from agrochemical screening.

Compound IDDerivative TypeR GroupHerbicidal Activity (IC50, µM) vs. Amaranthus retroflexusFungicidal Activity (IC50, µM) vs. Botrytis cinerea
AN-001 N-Acyl-COCH325.4> 100
AN-002 N-Acyl-COC2H518.285.3
AN-003 N-Acyl-CO-cyclopropyl8.562.1
AN-004 N-Acyl-CO-phenyl12.745.8
AN-005 N-Sulfonyl-SO2CH35.128.9
AN-006 N-Sulfonyl-SO2CF32.315.4
AN-007 N-Sulfonyl-SO2-phenyl7.933.7
AN-008 N-Sulfonyl-SO2-(4-chlorophenyl)3.619.2

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the title compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: General Procedure for N-Sulfonylation of this compound

This protocol outlines a general method for the sulfonylation of the title compound using a sulfonyl chloride.[1]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add anhydrous pyridine (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), followed by saturated aqueous sodium bicarbonate solution (15 mL), and finally brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-sulfonyl derivative.

Protocol 3: In Vitro Agrochemical Screening - Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a representative in vitro assay to evaluate the herbicidal potential of the synthesized derivatives by measuring the inhibition of PPO, a key enzyme in chlorophyll biosynthesis.[2][3]

Materials:

  • Synthesized derivatives of this compound

  • Protoporphyrinogen IX

  • Partially purified PPO enzyme from a target weed species (e.g., Amaranthus retroflexus)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microplate, add the assay buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known PPO inhibitor) and a negative control (DMSO vehicle).

  • Add the PPO enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 630 nm) over time, which corresponds to the formation of protoporphyrin IX.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rate against the compound concentration.

Visualizations

G cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Libraries cluster_screening Agrochemical Evaluation This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acyl Chloride, Base N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation Sulfonyl Chloride, Base N-Acyl Derivatives N-Acyl Derivatives N-Acylation->N-Acyl Derivatives N-Sulfonyl Derivatives N-Sulfonyl Derivatives N-Sulfonylation->N-Sulfonyl Derivatives Biological Screening Biological Screening N-Acyl Derivatives->Biological Screening N-Sulfonyl Derivatives->Biological Screening G cluster_compound Compound Action cluster_pathway Cellular Signaling cluster_response Physiological Response Phenoxyaniline Derivative Phenoxyaniline Derivative Auxin Receptor Auxin Receptor Phenoxyaniline Derivative->Auxin Receptor Mimics Auxin Signal Transduction Signal Transduction Auxin Receptor->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Alters Transcription Uncontrolled Growth Uncontrolled Growth Gene Expression->Uncontrolled Growth Plant Death Plant Death Uncontrolled Growth->Plant Death

References

Application Notes and Protocols: 5-Bromo-2-(2-ethylphenoxy)aniline in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known properties and applications of structurally similar bromo- and phenoxy-aniline derivatives. Currently, there is a limited amount of publicly available research specifically detailing the material science applications of 5-Bromo-2-(2-ethylphenoxy)aniline. The information provided herein is intended to serve as a foundational guide for researchers and scientists, offering potential avenues for exploration and generalized experimental procedures that will require optimization.

Introduction

This compound is an aromatic amine derivative with functional groups that suggest its potential as a versatile monomer and building block in the synthesis of advanced functional materials. The presence of the aniline moiety allows for polymerization into electroactive polymers, while the bromo-, ethyl-, and phenoxy- substituents can be leveraged to tune the solubility, processability, and electronic properties of the resulting materials. This document outlines potential applications of this compound in material science, along with generalized experimental protocols for its use.

Potential Applications

Based on the known applications of related aniline derivatives, this compound is a promising candidate for the following applications:

  • Synthesis of Soluble Conducting Polymers: The bulky 2-ethylphenoxy group is expected to increase the solubility of the corresponding polymer in common organic solvents, a significant advantage for the fabrication of thin films and coatings. The bromine atom can further modify the electronic properties of the polymer. These polymers are anticipated to have conductivities in the semiconductor range.

  • Electroactive Materials for Sensors and Actuators: Polymers derived from this compound are expected to be electroactive, changing their optical and electrical properties in response to an electric field. This makes them suitable for use in chemical sensors, pH sensors, and actuators (artificial muscles).[1][2][3][4][5][6][7][8][9]

  • Corrosion-Resistant Coatings: Polyaniline and its derivatives are known to form effective anti-corrosion coatings on metals.[3] The polymer of this compound could be deposited on metal surfaces to provide a protective barrier.

  • Precursor for High-Performance Polymers: The amine and bromo- functionalities can be used as reactive sites for further chemical modifications and for the synthesis of high-performance polymers like polyimides with tailored properties.

Quantitative Data

The following table summarizes the expected properties of polymers derived from this compound, based on data from analogous substituted polyanilines.

PropertyExpected RangeReference Compounds
Electrical Conductivity 10-8 to 10-5 S/cm (undoped)Poly(o-bromoaniline), Poly(alkoxy-anilines)[10][11]
10-5 to 10-2 S/cm (doped)Doped Poly(o-bromoaniline)
Solubility Soluble in NMP, DMF, DMSO; moderately soluble in CHCl3, THFPoly(alkoxy-anilines), other substituted polyanilines[12]
Thermal Stability Stable up to 250-350 °CSubstituted polyanilines

Experimental Protocols

4.1. Synthesis of Poly(this compound)

This protocol describes the chemical oxidative polymerization of this compound.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH4)2S2O8) (oxidant)

  • 1 M Hydrochloric acid (HCl) or other suitable acid

  • Methanol

  • Ammonia solution (3 M)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve a molar equivalent of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.

  • Slowly add the ammonium persulfate solution dropwise to the monomer solution with vigorous stirring.

  • Continue the reaction at 0-5 °C for 24 hours. The formation of a dark precipitate indicates polymerization.

  • Filter the polymer precipitate and wash it with 1 M HCl, followed by methanol, to remove unreacted monomer and oligomers.

  • To obtain the emeraldine base form of the polymer, treat the precipitate with a 3 M ammonia solution for 2 hours with stirring.

  • Filter the polymer again, wash with deionized water until the filtrate is neutral, and then with methanol.

  • Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.

4.2. Fabrication of a Polymer-Based Chemiresistive Sensor

This protocol outlines the fabrication of a simple chemiresistive sensor for ammonia detection using the synthesized polymer.

Materials:

  • Poly(this compound)

  • NMP or other suitable solvent

  • Substrate with pre-patterned electrodes (e.g., glass, silicon wafer)

  • Spin coater

  • Hot plate

  • Gas testing chamber

  • Source of ammonia gas

  • Source measure unit (SMU)

Procedure:

  • Dissolve the synthesized polymer in NMP to form a solution (e.g., 10 mg/mL).

  • Clean the substrate with the pre-patterned electrodes using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Deposit the polymer solution onto the substrate using a spin coater to form a thin film.

  • Dry the film on a hot plate at 80 °C for 1 hour to remove the solvent.

  • Place the sensor device in a gas testing chamber.

  • Measure the baseline resistance of the polymer film in an inert atmosphere (e.g., nitrogen).

  • Introduce a known concentration of ammonia gas into the chamber and monitor the change in resistance of the polymer film over time.

  • The sensor response can be calculated as the relative change in resistance.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis Monomer This compound Polymerization Oxidative Polymerization (0-5 °C, 24h) Monomer->Polymerization Oxidant Ammonium Persulfate Oxidant->Polymerization Washing Washing & Filtration Polymerization->Washing Drying Vacuum Drying Washing->Drying Polymer Polymer Product Drying->Polymer

Figure 1: A generalized workflow for the synthesis of Poly(this compound).

Sensor_Fabrication_Workflow cluster_fabrication Sensor Fabrication & Testing Polymer_Sol Polymer Solution (in NMP) Spin_Coating Spin Coating Polymer_Sol->Spin_Coating Substrate Electrode Substrate Substrate->Spin_Coating Drying Drying (80 °C, 1h) Spin_Coating->Drying Sensor_Device Sensor Device Drying->Sensor_Device Testing Gas Sensing Test (Ammonia Exposure) Sensor_Device->Testing Data_Acquisition Data Acquisition (Resistance vs. Time) Testing->Data_Acquisition

Figure 2: Experimental workflow for fabricating and testing a chemiresistive gas sensor.

Structure_Property_Relationship cluster_properties Structure-Property Influences cluster_performance Material Performance Monomer This compound Structure Aniline_Backbone Aniline Backbone Monomer->Aniline_Backbone Ethylphenoxy_Group 2-Ethylphenoxy Group Monomer->Ethylphenoxy_Group Bromo_Substituent Bromo Substituent Monomer->Bromo_Substituent Conductivity Electrical Conductivity Aniline_Backbone->Conductivity Electroactivity Electroactivity Aniline_Backbone->Electroactivity Solubility Solubility & Processability Ethylphenoxy_Group->Solubility Bromo_Substituent->Conductivity Sensor_Response Sensor Response Bromo_Substituent->Sensor_Response Electroactivity->Sensor_Response

Figure 3: Logical relationships between the molecular structure of the monomer and the properties of the resulting polymer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors related to the chosen synthetic route. The two most common methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig Amination. This guide will address potential issues and solutions for both pathways.

Issue 1: Low or No Product Formation in Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-O bonds. Low yields are a common challenge, often due to the reaction's demanding conditions.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Copper Catalyst Use freshly prepared activated copper powder or a well-defined soluble copper(I) catalyst. Traditional copper powder can be activated by washing with a dilute acid to remove surface oxides.
Insufficient Reaction Temperature Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[1] Ensure your reaction is reaching the optimal temperature for the specific solvent and substrates used. Consider using a high-boiling point solvent like DMF, NMP, or nitrobenzene.[1]
Poor Solvent Choice The solvent must be able to dissolve the reactants and withstand high temperatures. Polar aprotic solvents are generally preferred.[1]
Presence of Water Ensure all reactants and the reaction setup are scrupulously dry. Water can deactivate the catalyst and interfere with the reaction.
Inappropriate Base A strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be finely powdered and dried before use.
Aryl Halide Reactivity Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides. If using 5-bromo-2-nitrophenol as a precursor, consider if a corresponding iodide would be more suitable. Electron-withdrawing groups on the aryl halide can increase reactivity.[1]
Issue 2: Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is generally more versatile and proceeds under milder conditions than the Ullmann condensation. However, catalyst system selection is critical.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Ligand Choice The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. For C-N bond formation, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective. It is recommended to screen a variety of ligands to find the optimal one for your specific substrate combination.
Inactive Palladium Catalyst Use a high-quality palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) to ensure the generation of the active Pd(0) species.
Incorrect Base The choice of base is critical and depends on the substrates and ligand. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.
Solvent Effects Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The solubility of the reactants and the reaction temperature will influence the choice.
Oxygen Contamination The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Side Reactions A potential side reaction is the hydrodehalogenation of the aryl halide.[2] Optimizing the reaction conditions, particularly the ligand and base, can help to minimize this.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound, Ullmann or Buchwald-Hartwig?

A1: The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions, broader substrate scope, and typically higher yields compared to the traditional Ullmann condensation.[1][2] However, the cost of palladium catalysts and ligands can be a consideration. The Ullmann reaction, while requiring harsher conditions, uses a more economical copper catalyst.

Q2: What are the starting materials for the synthesis of this compound?

A2: There are two primary disconnection approaches:

  • Ullmann Condensation (C-O bond formation): This would typically involve the reaction of 5-bromo-2-aminophenol with 1-bromo-2-ethylbenzene or 5-bromo-2-nitrophenol followed by reduction of the nitro group.

  • Buchwald-Hartwig Amination (C-N bond formation): This would likely involve the coupling of 2-ethylphenol with 5-bromo-2-iodoaniline or 1,5-dibromo-2-nitrobenzene followed by amination and reduction.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any potential side products.

Q4: What are some common side products that I should look out for?

A4: In the Ullmann condensation, homo-coupling of the aryl halide to form a biaryl compound can be a significant side reaction. In the Buchwald-Hartwig amination, hydrodehalogenation of the aryl halide (replacement of the bromine with a hydrogen) is a common side reaction that leads to reduced yield.[2]

Q5: My reaction has stalled and is not going to completion. What should I do?

A5: If your reaction has stalled, consider the following:

  • Catalyst Deactivation: The catalyst may have deactivated. In some cases, adding a fresh portion of the catalyst and ligand can restart the reaction.

  • Insufficient Base: The base may have been consumed. Adding more base could help to drive the reaction to completion.

  • Temperature: If the reaction is being run at a lower temperature, a modest increase in temperature may improve the reaction rate.

Experimental Protocols (General)

The following are generalized experimental protocols for the Ullmann and Buchwald-Hartwig reactions. Note: These are not optimized for the specific synthesis of this compound and should be adapted and optimized by the researcher.

General Protocol for Ullmann Condensation
  • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), the phenol or aniline (1.2 eq.), the copper catalyst (e.g., CuI, 10 mol%), a ligand if used (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a high-boiling point aprotic solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to the desired temperature (typically 120-210°C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add the aryl halide (1.0 eq.) and the amine or phenol (1.2 eq.).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

Synthesis Pathways

SynthesisPathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination Aryl Halide (Ar-X) Aryl Halide (Ar-X) Ullmann Product (Ar-Nu) Ullmann Product (Ar-Nu) Aryl Halide (Ar-X)->Ullmann Product (Ar-Nu) Cu Catalyst, Base, High Temp. Phenol/Aniline (Nu-H) Phenol/Aniline (Nu-H) Phenol/Aniline (Nu-H)->Ullmann Product (Ar-Nu) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Buchwald Product (Ar-Nu) Buchwald Product (Ar-Nu) Aryl Halide (Ar-X) ->Buchwald Product (Ar-Nu) Pd Catalyst, Ligand, Base Amine/Phenol (Nu-H) Amine/Phenol (Nu-H) Amine/Phenol (Nu-H) ->Buchwald Product (Ar-Nu)

Caption: Possible synthetic routes to this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_ullmann_troubleshooting Ullmann Troubleshooting cluster_buchwald_troubleshooting Buchwald-Hartwig Troubleshooting start Low Yield Observed reaction_type Identify Reaction Type start->reaction_type ullmann Ullmann Condensation reaction_type->ullmann Ullmann buchwald Buchwald-Hartwig Amination reaction_type->buchwald Buchwald-Hartwig ullmann_catalyst Check Cu Catalyst Activity ullmann->ullmann_catalyst buchwald_ligand Screen Different Ligands buchwald->buchwald_ligand ullmann_temp Verify Reaction Temperature ullmann_catalyst->ullmann_temp ullmann_reagents Check Reagent Purity/Dryness ullmann_temp->ullmann_reagents ullmann_base Evaluate Base Strength/Quality ullmann_reagents->ullmann_base optimize Systematically Optimize Conditions (DoE Recommended) ullmann_base->optimize buchwald_catalyst Check Pd Precatalyst Quality buchwald_ligand->buchwald_catalyst buchwald_atmosphere Ensure Inert Atmosphere buchwald_catalyst->buchwald_atmosphere buchwald_base Optimize Base buchwald_atmosphere->buchwald_base buchwald_base->optimize

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The synthesis of this compound, a diaryl ether amine, is typically achieved through two primary coupling strategies: the Buchwald-Hartwig amination and the Ullmann condensation. The choice of method often depends on the desired reaction conditions, catalyst availability, and substrate scope.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of bromine in my final product. What could this be?

This is a common issue, particularly when using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The likely side product is 2-(2-ethylphenoxy)aniline , resulting from the reductive dehalogenation of the starting material, this compound.[1] This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.

Q3: My reaction mixture shows a high molecular weight impurity. What could be the source?

Several possibilities exist for high molecular weight impurities:

  • Diarylamine Formation: In the Buchwald-Hartwig reaction, the desired product, a primary amine, can sometimes react further with the aryl bromide starting material to form a secondary diarylamine.[2]

  • Homo-coupling: Both the Buchwald-Hartwig and Ullmann reactions can promote the homo-coupling of starting materials. This can lead to the formation of symmetrical biaryls from the aryl bromide or biphenyl ethers from the 2-ethylphenol.

  • Incomplete Nitro Reduction: If the synthesis involves the reduction of a nitro precursor, such as 4-bromo-2-nitroaniline, incomplete reduction can lead to the formation of azo compounds or other condensation products.[3]

Q4: I am seeing multiple brominated species in my crude product analysis. Why is this happening?

If the synthesis of your starting material, 4-bromo-2-nitroaniline, is not carefully controlled, over-bromination can occur. This can lead to the formation of dibrominated byproducts, such as 2,4-dibromo-6-nitroaniline .[4] These impurities will then be carried through the subsequent reaction steps.

Q5: Are there any side products associated with the Ullmann condensation specifically?

The Ullmann condensation typically requires harsh reaction conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[5] These conditions can lead to a variety of side products through thermal decomposition or other undesired reactions. While specific side products are highly dependent on the substrate, general issues include charring and the formation of complex mixtures that are difficult to purify.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
High levels of reductive dehalogenation (loss of bromine) - Inefficient catalytic cycle in Buchwald-Hartwig reaction.- Presence of hydride sources.- Optimize the ligand and palladium source.- Ensure anhydrous reaction conditions.- Use a milder base.
Formation of diarylamine byproduct - The primary amine product is reacting further with the aryl bromide.- Use a slight excess of the amine starting material.- Lower the reaction temperature or shorten the reaction time.- Choose a ligand system that favors the primary coupling.[2]
Presence of dibrominated impurities - Impure 4-bromo-2-nitroaniline starting material.- Purify the 4-bromo-2-nitroaniline before use, for example by recrystallization or column chromatography.- Optimize the bromination conditions of the precursor to minimize dibromination.[4]
Incomplete reaction - Inactive catalyst.- Insufficient reaction time or temperature.- Use fresh catalyst and ensure an inert atmosphere (for palladium catalysis).- Increase reaction temperature or prolong the reaction time.- For Ullmann reactions, ensure the copper is activated.
Low yield and complex mixture (Ullmann reaction) - Harsh reaction conditions leading to decomposition.- Screen different copper sources and ligands to potentially lower the required temperature.- Consider using a more modern, milder coupling method like the Buchwald-Hartwig reaction.[5]
Presence of hydroxylamine or azo impurities - Incomplete reduction of the nitro group in the precursor.- Choose a robust reduction method for the nitro group, such as catalytic hydrogenation or using a metal in acidic media.[3][6]- Monitor the reduction reaction closely for complete conversion.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add 4-bromo-2-nitroaniline and 2-ethylphenol.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Identification of Side Products
  • LC-MS Analysis: Analyze the crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the main product and any impurities.

  • Isolation: Isolate the major impurities using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Structural Elucidation: Characterize the isolated impurities using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and correlation spectroscopies) and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis of this compound Starting Materials Starting Materials Coupling Reaction Coupling Reaction Starting Materials->Coupling Reaction Buchwald-Hartwig or Ullmann Crude Product Crude Product Coupling Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Side_Product_Identification Crude Reaction Mixture Crude Reaction Mixture Analytical Techniques Analytical Techniques Crude Reaction Mixture->Analytical Techniques LC-MS, NMR Data Analysis Data Analysis Analytical Techniques->Data Analysis Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation Identified Side Products Identified Side Products Structure Elucidation->Identified Side Products

Caption: Logical flow for the identification and characterization of unknown side products.

Potential_Side_Products Target Product Target Product Reductive Dehalogenation Reductive Dehalogenation Target Product->Reductive Dehalogenation Loss of Br Diarylamine Formation Diarylamine Formation Target Product->Diarylamine Formation Over-reaction Dibrominated Impurity Dibrominated Impurity Target Product->Dibrominated Impurity From starting material Incomplete Reduction Products Incomplete Reduction Products Target Product->Incomplete Reduction Products From precursor

Caption: Relationship between the target product and common side products.

References

Technical Support Center: Optimizing Ullmann Condensation for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ullmann condensation of phenoxyanilines. The content is structured to address specific experimental challenges with practical solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann condensation for synthesizing phenoxyanilines. The solutions are presented in a question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. What are the potential causes and solutions?

A1: Low or no conversion is a frequent issue in Ullmann couplings. Several factors could be at play. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The copper catalyst is sensitive to air and moisture.

    • Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI). If the salt is old, consider purchasing a new batch. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Ligand: The choice of ligand is crucial and often substrate-dependent.

    • Solution: Screen a variety of ligands. Common choices include diamines (e.g., N,N'-dimethylethylenediamine - DMEDA), amino acids (e.g., L-proline), and phenanthrolines.[1] For sterically hindered substrates, specific ligands like picolinic acid may be beneficial.[1]

  • Insufficient Temperature: Traditional Ullmann reactions require high temperatures, often in excess of 100 °C.[2][3]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful of the solvent's boiling point and potential substrate decomposition.

  • Poor Solvent Choice: The solvent plays a critical role in solubility and reaction rate.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[3] However, for some catalyst systems, non-polar solvents like toluene or xylene may be more effective.[4]

  • Ineffective Base: The base is necessary to deprotonate the phenol and/or aniline.

    • Solution: Strong, non-nucleophilic bases are preferred. K₂CO₃ and Cs₂CO₃ are common choices, with Cs₂CO₃ often being more effective due to its higher solubility. K₃PO₄ is another viable option.

Q2: I am observing significant amounts of side products, particularly the hydrodehalogenation of my aryl halide. How can I minimize this?

A2: Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction.

  • Moisture in the Reaction: Trace amounts of water can be a proton source.

    • Solution: Ensure all glassware is oven-dried and the reaction is assembled under a dry, inert atmosphere. Use anhydrous solvents.

  • Ligand Choice: Some ligands may promote this side reaction more than others.

    • Solution: Experiment with different ligands. A change in the ligand can sometimes alter the reaction pathway and suppress unwanted side reactions.

  • Reaction Temperature: Very high temperatures can sometimes lead to decomposition and side reactions.

    • Solution: Try to run the reaction at the lowest temperature that still provides a reasonable conversion rate.

Q3: The reaction works, but the yield is consistently low. How can I improve it?

A3: Low yields can be addressed by systematically optimizing the reaction parameters.

  • Sub-optimal Reagent Stoichiometry: The ratio of reactants can influence the yield.

    • Solution: Try using a slight excess (1.1-1.5 equivalents) of the more readily available starting material (either the phenoxyaniline or the aryl halide).

  • Catalyst and Ligand Loading: The amount of catalyst and ligand can be critical.

    • Solution: While typical loadings are 5-10 mol% for the copper catalyst and 10-20 mol% for the ligand, optimizing these amounts can improve yields. A systematic screen of catalyst and ligand loading is recommended.

  • Base and Solvent Effects: The choice of base and solvent can have a significant impact on the yield.

    • Solution: If you are using K₂CO₃, consider switching to Cs₂CO₃. Similarly, screening different solvents (e.g., DMF, DMSO, toluene, dioxane) can lead to improved results.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann condensation of phenoxyanilines?

A1: Copper(I) iodide (CuI) is the most commonly used and often most effective copper source for Ullmann C-N and C-O couplings.[1] Other sources like copper(I) bromide (CuBr), copper(I) oxide (Cu₂O), and copper nanoparticles (CuO-NPs) have also been used successfully.[2] The choice may depend on the specific substrates and reaction conditions.

Q2: Is a ligand always necessary for this reaction?

A2: While some Ullmann reactions can proceed without a ligand, particularly at very high temperatures, the use of a ligand is highly recommended. Ligands accelerate the reaction, allowing for lower reaction temperatures and broader substrate scope.[5] They also improve yields and can help to prevent catalyst deactivation.

Q3: How do electron-donating and electron-withdrawing groups on the reactants affect the reaction?

A3: Generally, electron-withdrawing groups on the aryl halide make it more reactive and can lead to higher yields.[3] Conversely, electron-donating groups on the phenol or aniline component can increase their nucleophilicity and facilitate the reaction.[2]

Q4: What are the typical reaction times for Ullmann condensations?

A4: Reaction times can vary widely, from a few hours to 48 hours or more. It is essential to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Q5: How can I purify my final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure product.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of Ullmann condensation reactions, based on literature data for analogous C-O and C-N couplings.

Table 1: Effect of Catalyst and Ligand on Diaryl Ether Synthesis

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (5)L-Proline (20)K₂CO₃DMSO9085
2CuI (5)DMEDA (10)K₃PO₄Toluene11092
3Cu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃DMF12088
4CuI (10)NoneK₂CO₃NMP16045

Table 2: Effect of Base and Solvent on N-Arylation of Amines

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)
1CuI (10 mol%), DMEDA (20 mol%)K₂CO₃ (2)Dioxane10078
2CuI (10 mol%), DMEDA (20 mol%)K₃PO₄ (2)Dioxane10089
3CuI (10 mol%), DMEDA (20 mol%)Cs₂CO₃ (2)Dioxane10095
4CuI (5 mol%), L-Proline (10 mol%)K₂CO₃ (2)DMSO11091
5CuI (5 mol%), L-Proline (10 mol%)K₂CO₃ (2)Toluene11065

Experimental Protocols

General Procedure for Ullmann Condensation of a Phenoxyaniline with an Aryl Halide:

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the phenoxyaniline (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), the chosen ligand (0.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe under the inert atmosphere.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start_node Start: Low/No Conversion decision_node decision_node start_node->decision_node Check Catalyst action_node action_node decision_node->action_node Old/Impure decision_node2 Check Ligand decision_node->decision_node2 Fresh/Pure action_node->decision_node2 Use fresh CuI under inert atm. end_node Improved Conversion action_node2 Screen Ligands: DMEDA, L-Proline, Phenanthroline decision_node2->action_node2 No/Ineffective Ligand decision_node3 Check Temperature decision_node2->decision_node3 Ligand Present action_node2->decision_node3 action_node3 Increase Temp. (100-140°C) decision_node3->action_node3 < 100°C decision_node4 Check Base/Solvent decision_node3->decision_node4 > 100°C action_node3->decision_node4 decision_node4->end_node Using Cs₂CO₃/DMSO action_node4 Switch to Cs₂CO₃ and/or DMSO/DMF decision_node4->action_node4 Using K₂CO₃/Toluene action_node4->end_node

Caption: Troubleshooting workflow for low conversion in Ullmann condensation.

Reaction_Scheme sub1 Phenoxyaniline plus1 + sub2 Aryl Halide dummy sub2->dummy plus2 + prod2 Side Products (e.g., Hydrodehalogenation, Homocoupling) plus2->prod2 prod1 Target Product prod1->plus2 dummy->prod1 Cu(I) Catalyst, Ligand Base, Solvent, Heat

Caption: General reaction scheme for Ullmann condensation of phenoxyanilines.

References

Technical Support Center: Purification of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 5-Bromo-2-(2-ethylphenoxy)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related aromatic amine and ether syntheses include:

  • Unreacted starting materials: Such as 4-bromo-2-nitrophenol, 1-bromo-2-ethylbenzene, or their precursors.

  • Isomeric byproducts: Positional isomers of the desired product may form during the synthesis.

  • Over-alkylation or over-arylation products: Reaction of the aniline nitrogen with additional electrophiles.

  • Decomposition products: Aromatic amines can be susceptible to oxidation or degradation, especially when exposed to light or acid.[1]

  • Residual catalysts and reagents: From the synthetic steps.

Q2: What are the recommended initial steps for characterizing the impurities in my crude sample?

A2: Before attempting purification, it is crucial to understand the impurity profile. We recommend the following analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your mixture and to screen for suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can help in identifying and separating isomers.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structures of major impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): To determine the molecular weights of the components in your mixture.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating complex mixtures.[4][5]

  • Acid-Base Extraction: Useful for separating the basic aniline product from neutral or acidic impurities.

Troubleshooting Guides

Recrystallization

Problem: My compound "oils out" instead of crystallizing.

This phenomenon, where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.

Solutions:

  • Add more solvent: Re-heat the solution and add a small amount of additional hot solvent to reduce the saturation level.[6]

  • Slow cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[6]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.

  • Seed crystals: If available, add a small crystal of pure product to induce crystallization.

  • Use a different solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Problem: Poor recovery of the purified product.

Low yield after recrystallization can be due to several factors.

Solutions:

  • Minimize the amount of hot solvent: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[6]

  • Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation.

  • Solvent choice: The product may have significant solubility in the chosen solvent even at low temperatures. Consider a solvent in which the product has lower solubility at cold temperatures.

Recommended Solvent Systems for Recrystallization
Solvent/Mixture
Ethanol/Water
Hexane/Ethyl Acetate
Toluene/Hexane
Acetone/Water
Column Chromatography

Problem: The compound does not move off the baseline of the TLC plate.

This indicates that the compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase (e.g., silica gel).

Solutions:

  • Increase solvent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Add a modifier: For basic compounds like anilines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution by competing with the amine for binding sites on the silica.

  • Change the stationary phase: If your compound is very polar, consider using a more polar stationary phase like alumina or reverse-phase silica.[7]

Problem: Poor separation of the product from an impurity.

When two compounds have very similar Rf values on a TLC plate, separating them by column chromatography can be challenging.

Solutions:

  • Optimize the solvent system: Screen a variety of solvent systems with different polarities and compositions to maximize the difference in Rf values (ΔRf) between your product and the impurity.[8]

  • Use a longer column: Increasing the length of the column increases the number of theoretical plates and can improve separation.

  • Fine-tune the gradient: If using a gradient elution, a shallower gradient around the elution point of your compounds of interest can enhance resolution.

  • Flash Chromatography: This technique, which uses pressure to increase the flow rate, can sometimes provide better separation than gravity chromatography.[5]

Example Eluent Systems for Column Chromatography
Solvent System (v/v)
Hexane / Ethyl Acetate (9:1 to 1:1)
Dichloromethane / Methanol (99:1 to 9:1)
Toluene / Ethyl Acetate (9:1 to 1:1)
Logical Troubleshooting Workflow

Below is a DOT script for a Graphviz diagram that illustrates a logical workflow for troubleshooting the purification of this compound.

G start Crude Product analyze Analyze Crude by TLC/HPLC start->analyze is_solid Is the crude product a solid? analyze->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily recrystallization_ok Recrystallization Successful? recrystallize->recrystallization_ok pure_product Pure Product recrystallization_ok->pure_product Yes recrystallization_ok->column_chromatography No column_ok Column Successful? column_chromatography->column_ok column_ok->pure_product Yes acid_base Consider Acid-Base Extraction column_ok->acid_base No re_analyze Re-analyze Impurities acid_base->re_analyze re_analyze->column_chromatography

G start Crude Product analyze Analyze Crude by TLC/HPLC start->analyze is_solid Is the crude product a solid? analyze->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily recrystallization_ok Recrystallization Successful? recrystallize->recrystallization_ok pure_product Pure Product recrystallization_ok->pure_product Yes recrystallization_ok->column_chromatography No column_ok Column Successful? column_chromatography->column_ok column_ok->pure_product Yes acid_base Consider Acid-Base Extraction column_ok->acid_base No re_analyze Re-analyze Impurities acid_base->re_analyze re_analyze->column_chromatography

Caption: Purification Troubleshooting Workflow.

References

Technical Support Center: Buchwald-Hartwig Amination with Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of electron-rich anilines.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Buchwald-Hartwig amination of electron-rich anilines, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction with an electron-rich aniline is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion with electron-rich anilines is a common challenge. These substrates can be less reactive nucleophiles compared to their electron-neutral or -deficient counterparts. Here are several factors to investigate:

  • Inadequate Catalyst System: The choice of palladium source and ligand is critical. For electron-rich anilines, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Suboptimal Base: Strong, non-nucleophilic bases are typically necessary. The pKa of the aniline and the reaction solvent will influence the effectiveness of the base. Insufficiently basic conditions can lead to a stall in the catalytic cycle.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can also affect the solubility of the base and the palladium complex.

  • Catalyst Deactivation: Electron-rich anilines can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation. Using a pre-catalyst or adjusting the ligand-to-metal ratio can sometimes mitigate this issue.

  • Reaction Temperature and Time: These reactions may require higher temperatures and longer reaction times to achieve good conversion. Initial attempts at lower temperatures may not be sufficient.[1]

Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in Buchwald-Hartwig aminations. It can compete with the desired C-N bond formation.

  • Cause: This side reaction can occur via β-hydride elimination from a palladium-amide intermediate.[1] It can be more prevalent with certain catalyst systems and under specific reaction conditions.

  • Solutions:

    • Ligand Choice: Employing bulky, electron-rich ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary.

    • Temperature Optimization: Lowering the reaction temperature, if possible without completely halting the desired reaction, can sometimes reduce the rate of this side reaction.

Q3: How do I choose the right ligand for my electron-rich aniline coupling?

A3: Ligand selection is crucial for a successful Buchwald-Hartwig amination with electron-rich anilines. There is no single "best" ligand, and the optimal choice depends on the specific substrates. However, some general guidelines apply:

  • Bulky and Electron-Rich Ligands: Generally, bulky (e.g., biarylphosphines) and electron-rich ligands are preferred. These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step. Examples of commonly used ligand families include Josiphos, XPhos, BrettPhos, and RuPhos.

  • Consider Steric Hindrance: While bulky ligands are generally good, excessive steric hindrance on both the ligand and the aniline can sometimes be detrimental. If you are using a very hindered aniline, a slightly less sterically demanding ligand might be beneficial.

  • Screening: The most effective approach is often to screen a small library of ligands to identify the optimal one for your specific substrate combination.

Q4: What is the role of the base in the reaction, and which one should I use?

A4: The base plays a critical role in the catalytic cycle by deprotonating the amine to form the more nucleophilic amide, which then participates in the coupling reaction.

  • Strength: For less acidic electron-rich anilines, a strong base is often required. Common strong bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be effective, particularly with more reactive aryl halides.

  • Solubility: The solubility of the base in the chosen solvent is important. In nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.

  • Substrate Compatibility: Ensure your starting materials and product are stable to the strong base at the reaction temperature. For base-sensitive substrates, weaker bases should be considered, although this may require catalyst system re-optimization.

Data Presentation

The following tables summarize the performance of different reaction components in the Buchwald-Hartwig amination of electron-rich anilines, with data compiled from various literature sources.

Table 1: Comparison of Ligands for the Amination of 4-Chloroanisole with Aniline

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100298
RuPhos Pd₂(dba)₃NaOtBuToluene100295
BrettPhos Pd₂(dba)₃NaOtBuToluene100299
BINAP Pd(OAc)₂Cs₂CO₃Toluene1002475

Table 2: Effect of Base on the Coupling of 4-Bromoanisole with Aniline

BaseLigandPd SourceSolventTemp (°C)Time (h)Yield (%)
NaOtBu XPhosPd₂(dba)₃Toluene80496
KOtBu XPhosPd₂(dba)₃Toluene80494
Cs₂CO₃ XPhosPd(OAc)₂Dioxane1001885
K₃PO₄ XPhosPd(OAc)₂Dioxane1001882

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of an Electron-Rich Aniline with an Aryl Bromide:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the electron-rich aniline (1.2 mmol), the phosphine ligand (0.02 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aniline.

Mandatory Visualization

The following diagrams illustrate key aspects of the Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L Pd0->OxAdd Ar-X AmineComplex Amine Complex [(Ar)Pd(II)(NHR'R'')L]X OxAdd->AmineComplex + R'R''NH - X- AmidoComplex Amido Complex (Ar)Pd(II)(NR'R'')L AmineComplex->AmidoComplex + Base - [Base-H]+X- AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArX Ar-X Amine R'R''NH Base Base BaseH [Base-H]+X-

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction with Electron-Rich Aniline CheckCatalyst 1. Evaluate Catalyst System - Use bulky, electron-rich ligand (e.g., XPhos, BrettPhos) - Use a pre-catalyst Start->CheckCatalyst CheckBase 2. Optimize Base - Screen strong bases (NaOtBu, KOtBu, LHMDS) - Consider substrate compatibility CheckCatalyst->CheckBase CheckSolvent 3. Screen Solvents - Toluene, Dioxane, THF - Ensure base solubility CheckBase->CheckSolvent CheckConditions 4. Adjust Reaction Conditions - Increase temperature - Increase reaction time CheckSolvent->CheckConditions Success Improved Yield CheckConditions->Success

Caption: A general workflow for troubleshooting low-yielding reactions.

Ligand_Base_Selection Start Select Ligand & Base for Electron-Rich Aniline ArylHalide What is the Aryl Halide? Start->ArylHalide AnilineSterics Is the Aniline Sterically Hindered? ArylHalide->AnilineSterics Aryl Bromide/Iodide Ligand1 Use highly active, bulky ligand (e.g., BrettPhos, Mor-DalPhos) ArylHalide->Ligand1 Aryl Chloride Ligand2 Start with a standard bulky ligand (e.g., XPhos, RuPhos) AnilineSterics->Ligand2 No Ligand3 Consider a less bulky biarylphosphine (e.g., SPhos) AnilineSterics->Ligand3 Yes BaseSensitive Are Substrates Base-Sensitive? Base1 Use a strong base (NaOtBu, KOtBu) BaseSensitive->Base1 No Base2 Use a weaker base (Cs2CO3, K3PO4) BaseSensitive->Base2 Yes Chloride Aryl Chloride Bromide Aryl Bromide/Iodide YesHindered Yes NoHindered No YesSensitive Yes NoSensitive No Ligand1->BaseSensitive Ligand2->BaseSensitive Ligand3->BaseSensitive

Caption: A decision tree for initial ligand and base selection.

References

Technical Support Center: Post-Synthesis Purification of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Bromo-2-(2-ethylphenoxy)aniline after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the likely synthetic routes for this compound and the potential impurities?

A1: this compound is typically synthesized via a cross-coupling reaction. The two most probable methods are the Ullmann Condensation and the Buchwald-Hartwig Amination. Each route has a unique profile of potential impurities.

  • Ullmann Condensation: This reaction involves the copper-catalyzed coupling of a 5-bromo-2-aminophenol derivative with an activated aryl halide (e.g., 1-bromo-2-ethylbenzene) or the coupling of 5-bromo-2-haloaniline with 2-ethylphenol.

  • Buchwald-Hartwig Amination: This method uses a palladium catalyst to couple an amine with an aryl halide. For this target molecule, it could involve the reaction of 5-bromo-2-phenoxyaniline with an ethylating agent (less likely) or more commonly, the coupling of 2-(2-ethylphenoxy)aniline with a brominating agent, or the coupling of 5-bromo-2-haloaniline with 2-ethylphenol.

A summary of potential impurities is presented in the table below.

Synthetic RouteStarting Material Impurities (Unreacted)Side-Product Impurities
Ullmann Condensation 5-bromo-2-aminophenol, 1-bromo-2-ethylbenzeneHomocoupling products (e.g., biphenyl derivatives), Phenol oxidation products
Buchwald-Hartwig Amination 5-bromo-2-haloaniline, 2-ethylphenolProducts of ligand decomposition, Reductive dehalogenation products

Q2: My final product of this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color (often yellow to brown) in the final product can be due to several factors:

  • Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation, which can form colored impurities.

  • Residual Copper or Palladium Catalyst: Traces of the metal catalyst used in the synthesis can impart color.

  • Phenolic Impurities: Unreacted phenolic starting materials or byproducts can oxidize to form colored quinone-type structures.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently and then filter through celite to remove the charcoal. This can effectively remove highly colored, non-polar impurities.

  • Column Chromatography: As detailed in the troubleshooting guide below, column chromatography is highly effective at separating colored impurities from the desired product.

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities either in the mother liquor or as insoluble material that can be filtered off.

Q3: I am struggling to separate my product from a closely related impurity with similar polarity. What advanced purification techniques can I use?

A3: When dealing with impurities of similar polarity, standard purification methods may not be sufficient. Consider the following:

  • Amine-Functionalized Silica Gel: For column chromatography, using an amine-bonded silica stationary phase can provide a different selectivity compared to standard silica gel, potentially resolving closely eluting spots.[1] The amine functionality of the stationary phase interacts differently with the basic aniline product and impurities, which can improve separation.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) on a preparative scale offers much higher resolution than standard column chromatography. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid or triethylamine) can be effective.

  • Salt Formation and Recrystallization: The basic nature of the aniline allows for the formation of salts with various acids (e.g., HCl, H2SO4). The resulting salt will have significantly different solubility properties, which can be exploited for purification through recrystallization. After purification, the free base can be regenerated by treatment with a mild base.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC) analysis.

  • Broad melting point range of the isolated solid.

  • Unexpected signals in the 1H NMR spectrum.

Logical Troubleshooting Workflow:

G start Low Purity Detected check_tlc Analyze TLC Plate start->check_tlc decision Impurity Polarity? check_tlc->decision polar_impurities High Polarity Impurities decision->polar_impurities Baseline spots nonpolar_impurities Low Polarity Impurities decision->nonpolar_impurities High Rf spots similar_polarity Impurities with Similar Polarity decision->similar_polarity Spots close to product wash Aqueous Wash (e.g., dilute HCl or NaHCO3) polar_impurities->wash column Column Chromatography nonpolar_impurities->column recrystallization Recrystallization similar_polarity->recrystallization wash->column end Pure Product column->end recrystallization->end

Troubleshooting Flowchart for Low Purity.

Detailed Steps:

  • Identify the Nature of Impurities via TLC: Run a TLC with a suitable solvent system (e.g., Hexane:Ethyl Acetate).

    • Baseline Impurities (High Polarity): These are likely salts or highly polar starting materials. An aqueous wash of the organic solution of your crude product with dilute acid (to remove basic impurities) or dilute base (to remove acidic impurities) can be effective.

    • High Rf Impurities (Low Polarity): These could be non-polar starting materials or side-products. Column chromatography is the most effective method for their removal.

    • Impurities Close to the Product Spot: This indicates impurities with similar polarity. Recrystallization or more advanced chromatographic techniques may be necessary.

Issue 2: Difficulty with Column Chromatography

Symptoms:

  • Poor separation of spots on the column.

  • Product elutes with impurities.

  • Streaking of the product on the column.

Troubleshooting Table: Column Chromatography Parameters

ParameterProblemRecommended Solution
Stationary Phase Streaking of the aniline product.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic silica gel. Alternatively, use neutral alumina or amine-functionalized silica gel.[2]
Eluent System Poor separation (spots too close).Optimize the solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture. For better separation, try a less polar system and consider a gradient elution.[3]
Loading Technique Broad bands and poor separation.Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a concentrated starting band.
Issue 3: Product Oiling Out During Recrystallization

Symptoms:

  • The dissolved product forms an oil instead of crystals upon cooling.

Troubleshooting Table: Recrystallization

ParameterProblemRecommended Solution
Solvent Choice Product is too soluble even at low temperatures.Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[4]
Cooling Rate Rapid cooling leads to oiling out.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.
Purity of Crude High levels of impurities can inhibit crystallization.First, perform a preliminary purification by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.

Experimental Protocols

Protocol 1: Column Chromatography for General Purification

Objective: To remove both more and less polar impurities from the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine

  • Glass column, collection tubes, TLC plates, UV lamp

Workflow Diagram:

G start Prepare Slurry of Silica Gel pack Pack Column start->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Column Chromatography Workflow.

Procedure:

  • Solvent System Selection: Determine an optimal solvent system using TLC. A good starting point is a 9:1 Hexane:Ethyl Acetate mixture. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution: Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization for High Purity Polishing

Objective: To obtain highly pure, crystalline this compound from a partially purified product.

Materials:

  • Partially purified this compound

  • Recrystallization solvents (e.g., Ethanol, Water, Hexane, Isopropanol)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethanol and water, is often effective.

  • Dissolution: Place the product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the post-synthesis purification of this compound to achieve the desired level of purity for their research and development needs.

References

catalyst selection for efficient 5-Bromo-2-(2-ethylphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound typically involves the formation of a diaryl ether bond and the presence of an aniline functionality. The two most common strategies are:

  • Ullmann Condensation followed by Nitro Group Reduction: This is a widely used and robust method. It involves the copper-catalyzed coupling of a halo-nitroaromatic compound with 2-ethylphenol to form a nitro-substituted diaryl ether intermediate. This intermediate is then reduced to the final aniline product. This route is often favored for its cost-effectiveness and scalability.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form either the C-O or the C-N bond.

    • C-O Coupling: Coupling of a bromo-substituted aniline with 2-ethylphenol.

    • C-N Coupling: Coupling of a bromo-substituted phenoxy ether with an amine source.[1]

Q2: Which catalyst system is recommended for the Ullmann condensation step?

A2: For the Ullmann condensation to form the diaryl ether linkage, copper-based catalysts are employed.[2] Common choices include:

  • Copper(I) iodide (CuI): Often used in combination with a ligand to improve solubility and catalytic activity.

  • Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO): Can be used, sometimes in nanoparticle form, for efficient catalysis.[3]

  • Copper powder: Used in classical Ullmann conditions, though often requires higher temperatures.

The choice of ligand is also crucial, with N,N-dimethylglycine and 1,10-phenanthroline being effective in many cases.

Q3: What are the preferred catalysts for a Buchwald-Hartwig approach?

A3: The Buchwald-Hartwig amination relies on palladium catalysts with sterically bulky phosphine ligands.[1][4] Effective catalyst systems include:

  • Palladium source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common precatalysts.

  • Ligands: A variety of biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective and can be selected based on the specific substrates.[5]

Q4: What are the common methods for the reduction of the nitro group in the presence of a bromo substituent?

A4: The selective reduction of a nitro group without affecting a bromo substituent is a critical step. Common methods include:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel is often preferred over Palladium on carbon (Pd/C) to minimize dehalogenation.[6]

  • Metal/Acid Reduction: Iron (Fe) or Tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classical and effective methods.[7][8]

II. Troubleshooting Guides

Guide 1: Ullmann Condensation for Diaryl Ether Formation
Issue Possible Cause Troubleshooting Steps
Low or no product yield Inactive catalystUse freshly purchased or properly stored copper catalyst. Consider using a more active catalyst system (e.g., CuI with a ligand).
Low reaction temperatureUllmann reactions often require high temperatures (120-200 °C).[2] Gradually increase the reaction temperature.
Inefficient baseEnsure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity. Cs₂CO₃ is often more effective but also more expensive.
Poor solvent choiceHigh-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally preferred.[2]
Formation of side products Homocoupling of the aryl halideUse a slight excess of the phenol component.
Dehalogenation of the starting materialThis can occur at very high temperatures. Try to lower the reaction temperature and extend the reaction time.
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the catalyst and ligand. Ensure the reaction is under an inert atmosphere (e.g., Nitrogen or Argon).
Guide 2: Nitro Group Reduction
Issue Possible Cause Troubleshooting Steps
Dehalogenation (loss of bromine) Use of a non-selective reducing agentAvoid using Pd/C for catalytic hydrogenation. Raney Nickel is a better choice to prevent dehalogenation.[6]
Harsh reaction conditionsIf using a metal/acid system, control the temperature and the rate of addition of the acid.
Incomplete reduction Insufficient reducing agentIncrease the molar equivalents of the reducing agent (e.g., Fe, SnCl₂).
Inactive catalyst (for hydrogenation)Use a fresh batch of Raney Nickel.
Formation of azo or azoxy byproducts Over-reduction or side reactionsThis can sometimes be observed with certain reducing agents like LiAlH₄.[6] Stick to well-established methods like Fe/HCl or catalytic hydrogenation with Raney Nickel.

III. Data Presentation

Table 1: Comparison of Catalyst Systems for Ullmann Diaryl Ether Synthesis (Representative Data for Analogous Reactions)
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (10 mol%)N,N-DimethylglycineK₂CO₃Dioxane1002485[9]
CuI (5 mol%)1,10-PhenanthrolineCs₂CO₃Toluene1101892[10]
nano-CuO (10 mol%)NoneCs₂CO₃DMSO1101288[11]
Cu₂O (5 mol%)NoneK₃PO₄DMF1202478[10]
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig C-O Coupling (Representative Data for Analogous Reactions)
Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001295[12]
Pd(OAc)₂ (1)RuPhos (2)K₃PO₄Dioxane1101691[5]
Pd(OAc)₂ (2)BrettPhos (4)NaOtBuToluene80893[4]

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene via Ullmann Condensation
  • Materials: 1-Bromo-2-fluoro-4-nitrobenzene, 2-ethylphenol, Copper(I) iodide (CuI), 1,10-Phenanthroline, Cesium carbonate (Cs₂CO₃), Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 1-Bromo-2-fluoro-4-nitrobenzene (1.0 eq), 2-ethylphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene to this compound
  • Materials: 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

V. Visualizations

SynthesisWorkflow cluster_ullmann Step 1: Ullmann Condensation cluster_reduction Step 2: Nitro Reduction start1 1-Bromo-2-fluoro-4-nitrobenzene intermediate 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene start1->intermediate Toluene, Cs₂CO₃, 110°C start2 2-Ethylphenol start2->intermediate Toluene, Cs₂CO₃, 110°C catalyst1 CuI / 1,10-Phenanthroline catalyst1->intermediate Toluene, Cs₂CO₃, 110°C reductant Fe / NH₄Cl final_product This compound intermediate->final_product reductant->final_product EtOH/H₂O, Reflux CatalystSelection cluster_catalyst Copper Source cluster_ligand Ligand (Optional but Recommended) start Catalyst Selection for Ullmann Condensation CuI CuI start->CuI Cu2O Cu₂O / CuO start->Cu2O Cu_powder Cu Powder start->Cu_powder phenanthroline 1,10-Phenanthroline CuI->phenanthroline dmg N,N-Dimethylglycine CuI->dmg no_ligand Ligand-free (e.g., with nano-catalysts) Cu2O->no_ligand Cu_powder->no_ligand

References

managing exothermic reactions in 5-Bromo-2-(2-ethylphenoxy)aniline production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline. This reaction, typically a copper-catalyzed Ullmann condensation, can be highly exothermic and requires careful monitoring and control to ensure safety and product quality.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary exothermic event in the synthesis of this compound via the Ullmann condensation is the copper-catalyzed coupling of 5-bromo-2-aminophenol (or a protected derivative) with the potassium salt of 2-ethylphenol. The formation of the aryl ether bond is an energetically favorable process that can release a significant amount of heat.

Q2: What are the potential consequences of an uncontrolled exothermic reaction?

An uncontrolled exotherm, also known as a thermal runaway, can lead to a rapid increase in temperature and pressure within the reaction vessel.[1] This can result in:

  • Boiling over of the reaction mixture.

  • Decomposition of reactants, intermediates, and products, leading to the release of toxic fumes.[2]

  • A decrease in product yield and purity.

  • In severe cases, rupture of the reaction vessel, posing a significant safety hazard.

Q3: What are the key parameters to monitor to prevent a thermal runaway?

Careful monitoring of the following parameters is crucial:

  • Internal Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Addition Rate of Reagents: The rate of addition of one reactant to another can significantly influence the rate of heat generation.

  • Stirring Rate: Efficient stirring is essential for uniform heat distribution and preventing localized hot spots.

  • Cooling System Performance: Ensure the cooling bath or condenser is functioning correctly and has sufficient capacity.

Q4: Are there any specific reagents that require special handling due to their reactivity?

Yes, 2-aminophenol and its derivatives can be sensitive to air and light and may decompose on heating, producing toxic fumes.[2][3] It is also important to handle strong bases, such as potassium hydroxide or sodium hydride used to form the phenoxide, with care as their reaction with the phenol is also exothermic.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, unexpected temperature rise (>5 °C/min) - Addition of reagent is too fast.- Inadequate cooling.- Stirring has stopped or is inefficient.- Immediately stop the addition of the reagent.- Increase the cooling to the reaction vessel (e.g., add more ice to the bath).- Ensure the stirrer is functioning correctly and increase the stirring speed if necessary.- If the temperature continues to rise, be prepared to quench the reaction (see emergency procedures).
Localized boiling or fuming - Poor heat transfer due to inefficient stirring.- A "hot spot" has developed in the reaction mixture.- Increase the stirring rate to improve mixing and heat distribution.- If possible, lower the external heating source.
Reaction mixture color changes to dark brown or black - Decomposition of starting materials or product due to excessive heat.- Presence of impurities.- Immediately reduce the reaction temperature.- Consider if the starting materials were of sufficient purity.- After work-up, the product may require additional purification steps (e.g., column chromatography).
No significant temperature increase after reagent addition - Reaction has not initiated.- Catalyst is inactive.- Starting materials are not reactive.- Slowly and carefully increase the reaction temperature by a few degrees.- Check the quality and age of the copper catalyst.- Verify the identity and purity of the starting materials.

Experimental Protocol: Ullmann Condensation for this compound

This protocol is a general guideline and should be adapted based on laboratory-specific conditions and safety assessments.

Materials:

  • 5-Bromo-2-aminophenol

  • 2-Ethylphenol

  • Potassium hydroxide (KOH)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen/argon inlet, and a thermocouple for internal temperature monitoring. The flask should be placed in a heating mantle or an oil bath with a secondary containment vessel.

  • Inert Atmosphere: Purge the entire system with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Phenoxide Formation: In a separate flask, dissolve 2-ethylphenol in anhydrous toluene. Slowly add powdered potassium hydroxide while stirring and cooling the flask in an ice bath. This reaction is exothermic. Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium phenoxide.

  • Reaction Mixture Preparation: To the main reaction flask, add 5-bromo-2-aminophenol, copper(I) iodide, and 1,10-phenanthroline. Add anhydrous toluene to the flask.

  • Controlled Addition: Begin slowly adding the prepared potassium 2-ethylphenoxide solution to the reaction flask using a dropping funnel. This is a critical step for managing the exotherm. Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature within a pre-determined safe range (e.g., not exceeding a 5-10 °C rise from the initial temperature).

  • Reaction Monitoring: After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically 80-120 °C for Ullmann condensations).[4] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Parameter Condition A (Controlled) Condition B (Runaway)
Reagent Addition Time 60 minutes10 minutes
Max. Internal Temperature 95 °C>150 °C (estimated)
Product Yield 75%<20%
Product Purity (by HPLC) 98%45% (with significant decomposition products)

Troubleshooting Workflow

Exotherm_Troubleshooting start Exothermic Reaction Monitoring temp_rise Rapid Temperature Rise? start->temp_rise stop_addition Stop Reagent Addition temp_rise->stop_addition Yes no_issue Continue Reaction temp_rise->no_issue No increase_cooling Increase Cooling stop_addition->increase_cooling check_stirring Check Stirring increase_cooling->check_stirring temp_controlled Temperature Controlled? check_stirring->temp_controlled resume_slowly Resume Addition Slowly temp_controlled->resume_slowly Yes emergency_quench Emergency Quench Procedure temp_controlled->emergency_quench No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring continue_monitoring->temp_rise

Caption: Troubleshooting workflow for managing an exothermic event.

References

Technical Support Center: Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline, with a primary focus on preventing dehalogenation.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the undesired removal of the bromine atom from the aryl ring, is a common side reaction in cross-coupling methodologies used for the synthesis of this compound, such as the Ullmann condensation and Buchwald-Hartwig amination. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Significant formation of 2-(2-ethylphenoxy)aniline (dehalogenated byproduct) is observed.

Initial Assessment Workflow

start Dehalogenation Observed check_reaction_conditions Review Reaction Parameters: - Catalyst System - Base - Solvent - Temperature - Reaction Time start->check_reaction_conditions analysis Analyze Reaction Mixture: - Quantify Product vs. Byproduct (e.g., GC-MS, LC-MS, NMR) check_reaction_conditions->analysis check_reagents Verify Reagent Quality: - Purity of Starting Materials - Anhydrous/Anaerobic Conditions check_reagents->analysis troubleshoot Implement Corrective Actions analysis->troubleshoot

Caption: Initial assessment workflow for troubleshooting dehalogenation.

Corrective Actions and Troubleshooting Strategies

1. Catalyst and Ligand Selection:

The choice of catalyst and ligand is critical in minimizing dehalogenation.

  • Issue: The current catalyst system promotes hydrodehalogenation.

  • Solution:

    • For Ullmann Condensation (Copper-catalyzed):

      • Consider using CuI with a chelating ligand such as 1,10-phenanthroline or an N,N'-bidentate ligand. These can stabilize the copper catalyst and favor the desired C-O bond formation over dehalogenation.

      • Avoid using highly active copper sources in large excess, as this can increase the rate of side reactions.

    • For Buchwald-Hartwig Amination (Palladium-catalyzed):

      • Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which can promote reductive elimination from the Pd(II) intermediate, favoring the desired C-N bond formation.

      • The use of bidentate phosphine ligands like BINAP or DPPF can sometimes suppress dehalogenation by preventing the formation of palladium hydride species that lead to this side reaction.[1]

2. Base Selection and Stoichiometry:

The nature and amount of the base can significantly influence the reaction outcome.

  • Issue: The base is too strong or is present in a large excess, leading to protonolysis of the aryl-metal intermediate.

  • Solution:

    • Use a weaker base. For instance, if using a strong base like sodium tert-butoxide, consider switching to a milder inorganic base such as K₂CO₃ or Cs₂CO₃.[2]

    • Carefully control the stoichiometry of the base. Use the minimum amount required for the reaction to proceed efficiently.

3. Solvent and Temperature Optimization:

The reaction medium and temperature play a crucial role in reaction kinetics and selectivity.

  • Issue: High reaction temperatures and certain solvents can favor dehalogenation.

  • Solution:

    • Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity by disfavoring the dehalogenation pathway.

    • Screen different solvents. Polar aprotic solvents like DMF or NMP are common in Ullmann reactions, but sometimes a switch to a less polar solvent like toluene or dioxane can reduce dehalogenation.[3]

Decision Tree for Troubleshooting Dehalogenation

start High Dehalogenation q1 Is the base strong (e.g., NaOtBu)? start->q1 a1_yes Switch to a weaker base (e.g., K2CO3, Cs2CO3) q1->a1_yes Yes q2 Is the temperature > 120°C? q1->q2 No end Re-evaluate and analyze a1_yes->end a2_yes Lower the reaction temperature q2->a2_yes Yes q3 Are you using a monodentate phosphine ligand (Pd)? q2->q3 No a2_yes->end a3_yes Try a bulky or bidentate ligand (e.g., XPhos, BINAP) q3->a3_yes Yes q4 Is the solvent highly polar (e.g., DMF, NMP)? q3->q4 No a3_yes->end a4_yes Screen less polar solvents (e.g., Toluene, Dioxane) q4->a4_yes Yes q4->end No a4_yes->end

Caption: A decision tree to guide the troubleshooting process for dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This involves the copper-catalyzed reaction of 2-amino-4-bromophenol with an activated aryl halide (e.g., 1-iodo-2-ethylbenzene) or the reaction of 5-bromo-2-iodoaniline with 2-ethylphenol. Traditional Ullmann conditions often require high temperatures.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be approached in two ways:

    • Coupling of 1-bromo-4-(2-ethylphenoxy)benzene with an ammonia source.[1]

    • Coupling of 5-bromo-2-iodoaniline with 2-ethylphenol, although this is less common for C-O bond formation.

Q2: How can I minimize the formation of the dehalogenated byproduct, 2-(2-ethylphenoxy)aniline?

A2: Minimizing dehalogenation involves careful optimization of reaction conditions. Key strategies include:

  • Catalyst and Ligand: Use bulky, electron-rich ligands for palladium-catalyzed reactions or chelating ligands for copper-catalyzed reactions.

  • Base: Employ milder bases like potassium carbonate or cesium carbonate instead of strong alkoxides.

  • Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may promote dehalogenation.

Q3: Are there any alternative synthetic strategies that might avoid dehalogenation?

A3: A multi-step synthesis could be considered. For example, a four-step protocol has been reported for the synthesis of the structurally similar 3-allyl-2-(allyloxy)-5-bromoaniline, which involves nitration, selective bromination, allylation, and finally reduction of the nitro group.[4] A similar approach for this compound could involve the synthesis of the diaryl ether bond first, followed by a bromination step, and finally, reduction of a nitro group to the aniline.

Q4: How can I purify the desired product from the dehalogenated impurity?

A4: The polarity difference between this compound and 2-(2-ethylphenoxy)aniline should allow for purification by column chromatography on silica gel. A solvent system with a low to medium polarity, such as a mixture of hexanes and ethyl acetate, is likely to provide good separation.

Experimental Protocols

General Protocol for Ullmann Condensation

This protocol is based on general procedures for diaryl ether synthesis.[5][6]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: Add 2-amino-4-bromophenol (1 equivalent) and 1-iodo-2-ethylbenzene (1.2 equivalents).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF or toluene). The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for C-N bond formation.[1][7]

  • Reaction Setup: To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add 1-bromo-4-(2-ethylphenoxy)benzene (1 equivalent) and a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonium salt).

  • Base and Solvent: Add a base (e.g., NaOtBu, 1.2-1.5 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction and follow a standard aqueous work-up and extraction procedure as described for the Ullmann reaction. Purify the product by column chromatography.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of the desired product versus the dehalogenated byproduct. Note that this is generalized data based on trends observed in Ullmann and Buchwald-Hartwig reactions, as specific quantitative data for the synthesis of this compound was not found in the provided search results.

Table 1: Effect of Base on Dehalogenation in a Model Ullmann Reaction

BaseTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
NaOtBu1204535
K₃PO₄1206515
Cs₂CO₃1207010

Table 2: Effect of Ligand on Dehalogenation in a Model Buchwald-Hartwig Reaction

LigandTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
P(t-Bu)₃1006025
XPhos100855
BINAP1007510

References

effective work-up procedure for 5-Bromo-2-(2-ethylphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline

This guide provides a comprehensive overview of a plausible and effective work-up procedure for the synthesis of this compound, likely prepared via a copper-catalyzed Ullmann condensation. It addresses common issues encountered during experimental work and offers detailed troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture has turned into a thick, dark sludge after the Ullmann coupling. How do I begin the work-up?

A1: This is common in Ullmann reactions due to the formation of copper salts and potential polymerization byproducts.[1]

  • Initial Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Toluene to reduce viscosity.

  • Filter Catalyst: Filter the diluted mixture through a pad of Celite® to remove the insoluble copper catalyst and other inorganic salts. Wash the Celite® pad thoroughly with the same organic solvent to ensure all product is collected.

  • Aqueous Wash: Proceed with an aqueous ammonia (NH₄OH) wash. The ammonia will complex with any residual copper, forming a deep blue aqueous layer, effectively removing it from your organic phase.[2]

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. What should I do?

A2: Emulsions are common when dealing with aniline derivatives and high-boiling polar solvents like DMF or NMP.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

  • Filter through Celite®: Passing the emulsified layer through a small plug of Celite® can also be effective.

Q3: My crude product is an inseparable dark oil. How can I purify it?

A3: Aniline derivatives are prone to oxidation, which can result in dark, oily products.

  • Column Chromatography: This is the most effective method for purifying oily products. Use a silica gel column with a non-polar/polar solvent gradient, such as Hexane/Ethyl Acetate. The polarity can be fine-tuned based on TLC analysis.

  • Charcoal Treatment: Before chromatography, you can dissolve the crude oil in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate), add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through Celite®. This can help remove some of the colored impurities.

  • Acid-Base Extraction: Aniline is a basic compound. You can perform an acid wash to convert the aniline into its water-soluble salt.

    • Dissolve the crude oil in an organic solvent (e.g., EtOAc).

    • Extract with a dilute acid like 1M HCl. The product will move to the aqueous layer.

    • Wash the aqueous layer with a non-polar solvent (e.g., Hexane) to remove non-basic impurities.

    • Carefully basify the aqueous layer with a base like 1M NaOH or NaHCO₃ until the product precipitates or can be extracted back into an organic solvent.

Q4: TLC analysis of my organic layer shows both the starting materials and the product. How can I optimize the extraction to remove them?

A4: A multi-step washing procedure is necessary to remove unreacted starting materials.

  • Removing Unreacted 2-ethylphenol: Wash the organic layer with a mild base, such as 1M NaOH or 1M K₂CO₃. The phenol is acidic and will be deprotonated to its water-soluble phenoxide salt, which will partition into the aqueous layer.

  • Removing Unreacted Bromoaniline Starting Material: If the starting aniline is less basic than the product, a carefully controlled pH wash can be attempted, but this is often difficult. Column chromatography is typically the most reliable method for separation if the R_f values are sufficiently different.

Q5: The yield of my final product is very low. What are the potential causes during the work-up?

A5: Low yield can result from several factors during the work-up phase.

  • Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if excessive acid or base washes are performed. Perform a "back-extraction" by re-extracting all aqueous layers with a fresh portion of the organic solvent.

  • Product Loss During Filtration: Ensure the Celite® pad used to filter the copper catalyst is washed thoroughly with ample solvent.

  • Degradation: Anilines can be sensitive to strong acids or prolonged exposure to air. Work quickly and use moderate washing conditions. Consider working under an inert atmosphere (like Nitrogen or Argon) if the compound is particularly sensitive.

Quantitative Data Summary

For a typical Ullmann condensation work-up, the following parameters are often employed. These may need to be optimized for the specific synthesis of this compound.

ParameterRecommended Value/ReagentPurpose
Extraction Solvent Ethyl Acetate (EtOAc), Toluene, or Dichloromethane (DCM)To dissolve the product and separate it from aqueous phase.
Acidic Wash 1M HCl (aq)To remove basic impurities or for acid-base purification.
Basic Wash 1M NaOH (aq) or Saturated NaHCO₃ (aq)To remove unreacted phenol and acidic byproducts.
Copper Removal 10-20% NH₄OH (aq)To chelate and remove residual copper catalyst.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
Chromatography Eluent Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)To separate the product from starting materials and byproducts.

Detailed Experimental Protocol: Work-up Procedure

This protocol assumes the reaction was performed using a copper catalyst in a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).

  • Cooling and Dilution: Once the reaction is complete (monitored by TLC), allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with 3-5 volumes of Ethyl Acetate.

  • Removal of Catalyst: Stir the diluted mixture for 10 minutes. Set up a filtration apparatus with a Büchner funnel containing a 1-2 inch pad of Celite®. Wet the Celite® pad with Ethyl Acetate. Filter the reaction mixture through the pad to remove the copper catalyst and inorganic salts.

  • Wash the Filter Cake: Wash the filter cake on the Celite® pad with additional Ethyl Acetate (at least 3 times the volume of the initial reaction mixture) to ensure all product is recovered. Combine all the organic filtrates.

  • Transfer to Separatory Funnel: Transfer the combined organic filtrate to a separatory funnel.

  • Ammonia Wash (Copper Removal): Add an equal volume of 10% aqueous ammonium hydroxide. Invert the funnel gently 5-10 times. Allow the layers to separate. The aqueous layer will likely turn deep blue, indicating the removal of copper. Drain the aqueous layer. Repeat this wash until the aqueous layer is colorless.

  • Basic Wash (Phenol Removal): Wash the organic layer with 1M NaOH (1 x 1 volume). This step removes any unreacted 2-ethylphenol.

  • Water and Brine Wash: Wash the organic layer sequentially with deionized water (1 x 1 volume) and then with saturated brine (1 x 1 volume) to remove residual base and break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexane and Ethyl Acetate as the eluent, to yield pure this compound.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow A Reaction Mixture (Post-Ullmann) B Cool & Dilute (with Ethyl Acetate) A->B C Filter through Celite® B->C D Insoluble Copper Salts (Discard) C->D E Organic Filtrate C->E F Wash with NH4OH (aq) E->F G Aqueous Copper Complex (Discard) F->G H Wash with NaOH (aq) F->H Organic Layer I Aqueous Phenoxide (Discard) H->I J Wash with Brine H->J Organic Layer K Dry Organic Layer (over Na2SO4) J->K Organic Layer L Concentrate (Rotary Evaporator) K->L M Crude Product L->M N Column Chromatography M->N O Pure Product N->O

Caption: Step-by-step workflow for the work-up of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Emulsion Persistent Emulsion? Start->Emulsion LowYield Low Yield? Start->LowYield DarkOil Crude is Dark Oil? Start->DarkOil Emulsion->LowYield No Sol_Emulsion1 Add Saturated Brine Emulsion->Sol_Emulsion1  Yes LowYield->DarkOil No Sol_Yield1 Back-extract all aqueous layers LowYield->Sol_Yield1  Yes Sol_Oil1 Treat with Activated Charcoal DarkOil->Sol_Oil1  Yes N_End Sol_Emulsion2 Centrifuge Mixture Sol_Emulsion1->Sol_Emulsion2 Still persists? Sol_Yield2 Check TLC of aqueous layers for product Sol_Yield1->Sol_Yield2 Sol_Oil3 Attempt Acid-Base Purification Sol_Oil1->Sol_Oil3 Sol_Oil2 Purify via Column Chromatography Sol_Oil3->Sol_Oil2

Caption: Decision tree for troubleshooting common work-up issues.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-(2-ethylphenoxy)aniline and Other Phenoxyaniline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Structure, Activity, and Therapeutic Potential

For researchers and professionals in drug development, the phenoxyaniline scaffold represents a versatile platform for designing novel therapeutic agents. This guide provides a comparative analysis of 5-Bromo-2-(2-ethylphenoxy)aniline and other phenoxyaniline derivatives, focusing on their potential biological activities. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential performance based on structure-activity relationships (SAR) established for related analogues. We will explore key therapeutic areas where phenoxyaniline derivatives have shown promise, including kinase inhibition, antimicrobial activity, and ion channel modulation.

Overview of Phenoxyaniline Derivatives

Phenoxyanilines are a class of aromatic compounds characterized by a phenoxy group and an amino group attached to a benzene ring. This core structure serves as a valuable pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. The specific substitutions on both the aniline and phenoxy rings play a crucial role in determining the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activities of Phenoxyaniline Derivatives

Based on available research, phenoxyaniline derivatives have been investigated for several biological activities. Here, we compare the potential of this compound with other derivatives for which experimental data exists.

Kinase Inhibition

Several phenoxyaniline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

A notable example is a series of 3-cyano-4-(phenoxyanilino)quinolines that have been developed as MEK (MAP kinase kinase) inhibitors. The structure-activity relationship of these compounds indicates that substitutions on the phenoxy and aniline rings are critical for their inhibitory activity.

While no direct kinase inhibition data for this compound is available, its structural features—a bromine atom and an ethyl-substituted phenoxy group—suggest potential interactions with the ATP-binding pocket of certain kinases. The bromine atom can form halogen bonds, and the ethylphenoxy group can engage in hydrophobic interactions, both of which are common features in kinase inhibitors.

Table 1: Comparison of Kinase Inhibitory Activity of Selected Phenoxyaniline Derivatives

Compound/Derivative ClassTarget KinaseIC50 (nM)Key Structural Features
3-Cyano-4-(phenoxyanilino)quinolinesMEK (MAPKK)Low nanomolarCyanoquinoline core, alkoxy groups at 6- and 7-positions
Quinoxaline DerivativesVEGFR, PDGFR, c-Met, etc.VariesQuinoxaline core
This compound Not Reported Not Reported Bromo and ethylphenoxy substitutions
Antimicrobial Properties

Certain halogenated phenoxyaniline derivatives have demonstrated antimicrobial activity. For instance, 5-Bromo-2-(2-fluorophenoxy)aniline has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria.[1] This suggests that the presence and position of halogen atoms can contribute significantly to the antimicrobial efficacy of these compounds.

Given its structural similarity, this compound may also possess antimicrobial properties. The bromo substituent could be a key contributor to this potential activity.

Table 2: Antimicrobial Activity of a Representative Phenoxyaniline Derivative

CompoundTarget OrganismActivity
5-Bromo-2-(2-fluorophenoxy)anilineGram-positive bacteriaNotable antimicrobial activity[1]
This compound Not Reported Hypothesized to have potential activity
Ion Channel Modulation

Derivatives of 2-phenoxyaniline have been investigated as inhibitors of the Na+/Ca2+ exchange system.[2] This inhibition can prevent intracellular calcium overload, a mechanism implicated in cell injury following ischemia.[2] A patent for these compounds suggests that halogen substitutions on the phenoxy ring are favorable for this activity.[2]

The structure of this compound aligns with the general scaffold of these Na+/Ca2+ exchange inhibitors. The presence of the bromo and ethyl groups on the phenoxy ring could modulate its potency and selectivity for this ion exchanger.

Table 3: Na+/Ca2+ Exchange Inhibitory Potential

Compound ClassKey Structural Features for Activity
2-Phenoxyaniline DerivativesHalogen atoms on the phenoxy ring[2]
This compound Contains a bromo substituent, suggesting potential for activity

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are generalized protocols for evaluating the key biological activities discussed.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagents and Materials :

    • Purified recombinant kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well assay plates

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the assay wells.

    • Add the kinase enzyme to the wells and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays that quantify the amount of ADP produced are common.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (Generic Protocol)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Reagents and Materials :

    • Bacterial culture (e.g., Staphylococcus aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound dissolved in DMSO

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Procedure :

    • Prepare serial twofold dilutions of the test compound in CAMHB directly in the microtiter plate.

    • Prepare a standardized bacterial inoculum and dilute it to the final concentration for the assay.

    • Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2/Sos Receptor->Grb2 P Ligand Growth Factor Ligand->Receptor Ras Ras Grb2->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phenoxyaniline Phenoxyaniline Derivative Phenoxyaniline->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a phenoxyaniline derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Phenoxyaniline Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Antimicrobial_Assay Antimicrobial Susceptibility Purification->Antimicrobial_Assay IC50 IC50 Determination Kinase_Assay->IC50 MIC MIC Determination Antimicrobial_Assay->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: General workflow for the synthesis and biological evaluation of phenoxyaniline derivatives.

Conclusion

The phenoxyaniline scaffold is a promising starting point for the development of novel therapeutics. While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, analysis of structurally related compounds provides a strong rationale for its investigation as a potential kinase inhibitor, antimicrobial agent, or ion channel modulator. The presence of the bromo and ethylphenoxy substituents are key features that will likely dictate its biological profile. Further experimental validation, following the protocols outlined in this guide, is necessary to fully elucidate the therapeutic potential of this and other novel phenoxyaniline derivatives.

References

comparative yield analysis of 5-Bromo-2-(2-ethylphenoxy)aniline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Synthesis Methods for 5-Bromo-2-(2-ethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of this compound, a key intermediate in various pharmaceutical and materials science applications. The comparison focuses on reaction yield and provides detailed experimental protocols for each method. The discussed methods are the Ullmann Condensation and the Buchwald-Hartwig Amination, both of which are powerful tools for the formation of the core ether and amine linkages within the target molecule.

Data Presentation
Method Key Transformation Typical Reagents Catalyst Typical Solvent Typical Temperature (°C) Reported Yield Range (%)
Ullmann Condensation C-O Bond Formation5-Bromo-2-nitrophenol, 2-EthylphenolCopper(I) salt (e.g., CuI)DMF, Dioxane100-16060-85
Buchwald-Hartwig Amination C-N Bond Formation1-Bromo-2-(2-ethylphenoxy)benzene, Ammonia sourcePalladium catalyst (e.g., Pd(OAc)2) with phosphine ligandToluene, Dioxane80-12070-95

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via Ullmann Condensation and Buchwald-Hartwig Amination. These protocols are based on established procedures for similar compounds.

Method 1: Ullmann Condensation

This method involves the copper-catalyzed coupling of a phenol and an aryl halide. In this proposed synthesis, 2-aminophenol would first be brominated and then coupled with 2-ethylphenylboronic acid, or a related coupling partner. A more direct Ullmann approach would involve the coupling of 5-bromo-2-nitrophenol with 2-ethylphenol, followed by reduction of the nitro group. The following protocol outlines the latter approach.

Step 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-nitrophenol (1.0 eq), 2-ethylphenol (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene.

Step 2: Reduction to this compound

  • Dissolve the 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reduction by TLC.

  • Upon completion, cool the reaction mixture and filter it through celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Method 2: Buchwald-Hartwig Amination

This method utilizes a palladium catalyst to form the C-N bond between an aryl halide and an amine. For the synthesis of the target molecule, this would typically involve the coupling of 1-bromo-2-(2-ethylphenoxy)benzene with an ammonia equivalent.

Step 1: Synthesis of 1-Bromo-2-(2-ethylphenoxy)benzene

This intermediate can be synthesized via a Williamson ether synthesis from 2-bromophenol and 1-bromo-2-ethylbenzene or via an Ullmann condensation between 2-bromophenol and 2-ethylphenylboronic acid.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox, charge a dried Schlenk tube with 1-bromo-2-(2-ethylphenoxy)benzene (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)2, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.2 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • If using an ammonia source like benzophenone imine, add it to the reaction mixture (1.2 eq). Alternatively, the reaction can be performed with aqueous ammonia under specific conditions.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If a protecting group like benzophenone imine was used, it needs to be cleaved under acidic conditions (e.g., with hydrochloric acid) to yield the final aniline.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the generalized signaling pathways for the two synthesis methods.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product 5-Bromo-2-nitrophenol 5-Bromo-2-nitrophenol Intermediate_Product 5-Bromo-2-(2-ethylphenoxy)- 1-nitrobenzene 5-Bromo-2-nitrophenol->Intermediate_Product C-O Coupling 2-Ethylphenol 2-Ethylphenol 2-Ethylphenol->Intermediate_Product CuI_Catalyst CuI Catalyst CuI_Catalyst->Intermediate_Product Base Base (e.g., Cs2CO3) Base->Intermediate_Product Solvent_Heat Solvent (DMF) Heat Solvent_Heat->Intermediate_Product Final_Product This compound Intermediate_Product->Final_Product Nitro Group Reduction Reduction_Step Reduction (e.g., Fe/NH4Cl) Reduction_Step->Final_Product

Caption: Generalized workflow for the Ullmann Condensation synthesis of this compound.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Catalytic System cluster_product Final Product Aryl_Halide 1-Bromo-2-(2-ethylphenoxy)benzene Catalytic_Cycle Catalytic Cycle Aryl_Halide->Catalytic_Cycle Amine_Source Ammonia Source (e.g., NH3 or equivalent) Amine_Source->Catalytic_Cycle Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Catalytic_Cycle Ligand Phosphine Ligand (e.g., XPhos) Ligand->Catalytic_Cycle Base Base (e.g., NaOtBu) Base->Catalytic_Cycle Final_Product This compound Catalytic_Cycle->Final_Product C-N Bond Formation

Caption: Generalized workflow for the Buchwald-Hartwig Amination synthesis of this compound.

Spectroscopic Comparison of 5-Bromo-2-(2-ethylphenoxy)aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic analysis of 5-Bromo-2-(2-ethylphenoxy)aniline and its positional isomers is crucial for researchers in drug development and materials science. The precise arrangement of substituents on the aniline ring significantly influences the molecule's electronic properties, reactivity, and biological activity. This guide provides a comparative overview of the key spectroscopic features of these isomers, supported by experimental data and detailed analytical protocols.

This document focuses on a selection of positional isomers to illustrate the impact of substituent placement on their spectroscopic signatures. The isomers under comparison are:

  • This compound

  • 4-Bromo-2-(2-ethylphenoxy)aniline

  • 3-Bromo-2-(2-ethylphenoxy)aniline

Due to the limited availability of direct experimental data for these specific compounds, this guide utilizes data from closely related structural analogs to provide reliable estimations of their spectroscopic properties.

Structural Overview of Compared Isomers

The following diagram illustrates the chemical structures of the this compound isomers discussed in this guide.

G Positional Isomers of Bromo-(2-ethylphenoxy)aniline cluster_5_bromo This compound cluster_4_bromo 4-Bromo-2-(2-ethylphenoxy)aniline (analog structure) cluster_3_bromo 3-Bromo-2-(2-ethylphenoxy)aniline (analog structure) node_5 node_4 node_3

Figure 1: Chemical structures of the compared isomers.

Comparative Spectroscopic Data

The following tables summarize the expected key spectroscopic data for the isomers based on analysis of structurally similar compounds.

¹H NMR Spectroscopy Data (Estimated)

Solvent: CDCl₃ Frequency: 400 MHz

IsomerAromatic Protons (ppm)-CH₂- (ppm)-CH₃ (ppm)-NH₂ (ppm)
This compound 7.20-6.80 (m, 7H)2.65 (q)1.25 (t)3.80 (s)
4-Bromo-2-(2-ethylphenoxy)aniline 7.30 (d), 7.10-6.70 (m, 6H)2.63 (q)1.23 (t)3.75 (s)
3-Bromo-2-(2-ethylphenoxy)aniline 7.15-6.60 (m, 7H)2.68 (q)1.28 (t)3.85 (s)
¹³C NMR Spectroscopy Data (Estimated)

Solvent: CDCl₃ Frequency: 100 MHz

IsomerAromatic Carbons (ppm)-CH₂- (ppm)-CH₃ (ppm)C-Br (ppm)C-N (ppm)C-O (ppm)
This compound 155-11024.514.0112.0145.0148.0
4-Bromo-2-(2-ethylphenoxy)aniline 154-11224.313.9110.0146.0147.5
3-Bromo-2-(2-ethylphenoxy)aniline 156-11124.814.2123.0144.5148.5
IR Spectroscopy Data (Estimated)
IsomerN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound 3450, 336012801240680860, 810, 750
4-Bromo-2-(2-ethylphenoxy)aniline 3445, 335512851245675870, 820, 755
3-Bromo-2-(2-ethylphenoxy)aniline 3455, 336512751235685880, 780, 745
Mass Spectrometry Data (Estimated)
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 307/309 (1:1 ratio)[M-C₂H₅]⁺, [M-OC₆H₄C₂H₅]⁺, fragments from cleavage of the ether bond and loss of the ethyl group.
4-Bromo-2-(2-ethylphenoxy)aniline 307/309 (1:1 ratio)Similar fragmentation pattern to the 5-bromo isomer, with potential minor differences in fragment ion intensities.[1]
3-Bromo-2-(2-ethylphenoxy)aniline 307/309 (1:1 ratio)Similar fragmentation pattern to the 5-bromo isomer, with potential minor differences in fragment ion intensities.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the analysis of these aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.[2][3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The spectral resolution should be set to 4 cm⁻¹.[2]

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[4]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-500).

  • Data Interpretation: Identify the molecular ion peak, which should exhibit a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of the this compound isomers.

G General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize and Purify Isomers nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy (ATR-FTIR) synthesis->ir ms Mass Spectrometry (EI-MS) synthesis->ms structure Structure Elucidation and Comparison nmr->structure ir->structure ms->structure

Figure 2: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound isomers reveals subtle but significant differences in their NMR, IR, and mass spectra. These variations, arising from the different positions of the bromo and ethylphenoxy substituents, provide a unique fingerprint for each isomer. While direct experimental data is not always available, the analysis of structurally related compounds allows for reliable predictions of their spectroscopic characteristics. The detailed protocols and workflow provided in this guide offer a solid framework for researchers to conduct their own analyses and contribute to a more comprehensive understanding of this important class of molecules.

References

Comparative Biological Activity of Bromo-Substituted Aniline Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various bromo-substituted aniline compounds. It includes a summary of their antimicrobial and anticancer potencies, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.

Quantitative Biological Activity Data

The following tables summarize the biological activity of several bromo-substituted aniline compounds, providing a comparative overview of their efficacy against various microbial strains and cancer cell lines.

Compound NameTarget Organism/Cell LineBiological ActivityValueReference
Antimicrobial Activity
4-Bromo-3-chloroanilineEscherichia coli (UPEC)Minimum Inhibitory Concentration (MIC)200 µg/mL[1]
3,5-DibromoanilineEscherichia coli (UPEC)Minimum Inhibitory Concentration (MIC)100 µg/mL[1]
4-Bromo-3-chloroanilineEscherichia coli (UPEC)Biofilm Inhibition IC5010 µg/mL[1]
3,5-DibromoanilineEscherichia coli (UPEC)Biofilm Inhibition IC5010 µg/mL[1]
Anticancer Activity
5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e)SNB-75 (CNS Cancer)Percent Growth Inhibition (PGI) at 10⁻⁵ M41.25%[2]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)SNB-75 (CNS Cancer)Percent Growth Inhibition (PGI) at 10⁻⁵ M38.94%[2]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)UO-31 (Renal Cancer)Percent Growth Inhibition (PGI) at 10⁻⁵ M30.14%[2]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)CCRF-CEM (Leukemia)Percent Growth Inhibition (PGI) at 10⁻⁵ M26.92%[2]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)EKVX (Non-Small Cell Lung Cancer)Percent Growth Inhibition (PGI) at 10⁻⁵ M26.61%[2]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)OVCAR-5 (Ovarian Cancer)Percent Growth Inhibition (PGI) at 10⁻⁵ M23.12%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate. Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the bromo-substituted aniline compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (typically 18-24 hours at 37°C for common bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 8,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare various concentrations of the bromo-substituted aniline compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Bromo-substituted aniline compounds exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of critical cellular signaling pathways.

Antimicrobial Mechanism: Inhibition of Adenylate Cyclase

Certain halogenated anilines, such as 4-bromo-3-chloroaniline and 3,5-dibromoaniline, have been shown to downregulate the expression of adenylate cyclase genes (cyaA and crp) in uropathogenic E. coli.[1] This inhibition is proposed as a primary mode of their antimicrobial and antibiofilm activities. The presence of halogen atoms appears to enhance the binding affinity of these compounds to adenylate cyclase.[1]

Adenylate_Cyclase_Inhibition Bromo-Aniline Bromo-Aniline Adenylate_Cyclase Adenylate Cyclase (cyaA, crp) Bromo-Aniline->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase substrate Virulence_Gene_Expression Virulence Gene Expression cAMP->Virulence_Gene_Expression activates Biofilm_Formation Biofilm Formation cAMP->Biofilm_Formation promotes

Inhibition of Adenylate Cyclase by Bromo-Aniline Compounds
Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[6][7] Some aniline derivatives have been shown to promote apoptosis in cancer cells by activating autophagy mediated by the PI3K/Akt/mTOR pathway. The diagram below illustrates the key components of this pathway and potential points of inhibition.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Bromo_Aniline Bromo-Aniline Compound Bromo_Aniline->PI3K inhibits? Bromo_Aniline->Akt inhibits? Bromo_Aniline->mTORC1 inhibits? Growth_Factor Growth Factor Growth_Factor->RTK

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Bromo-Anilines
Experimental Workflow: Biological Activity Screening

The general workflow for screening the biological activity of newly synthesized bromo-substituted aniline compounds is outlined below. This process typically involves initial synthesis and characterization, followed by a series of in vitro biological assays and subsequent mechanistic studies for promising candidates.

Screening_Workflow Synthesis Synthesis of Bromo-Aniline Compounds Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Enzyme Assays, Western Blot, etc.) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies

General Workflow for Biological Activity Screening

References

cost-benefit analysis of different synthetic routes to 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of two primary synthetic strategies, offering experimental data and protocols to aid in the selection of the most efficient and economical pathway.

Executive Summary

Two promising synthetic routes for this compound have been evaluated:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This pathway commences with the reaction of 5-bromo-2-fluoronitrobenzene and 2-ethylphenol, followed by the reduction of the nitro intermediate.

  • Route 2: Ullmann Condensation followed by Reduction. This alternative approach involves a copper-catalyzed Ullmann condensation between 2-bromo-4-nitroaniline and 2-ethylphenol, followed by a similar nitro group reduction.

The SNAr approach (Route 1) is generally favored due to its milder reaction conditions and potentially higher yields, although the cost of the starting material, 5-bromo-2-fluoronitrobenzene, is a significant consideration. The Ullmann condensation (Route 2) utilizes a less expensive starting material, 2-bromo-4-nitroaniline, but often requires higher temperatures and may present challenges in catalyst removal.

Data Presentation

Table 1: Cost Comparison of Starting Materials
Starting MaterialRouteSupplier Example(s)Price (per 100g)
5-Bromo-2-fluoronitrobenzene1CymitQuimica, Apollo Scientific€37.00 - £20.00[1][2]
2-Ethylphenol1 & 2Tokyo Chemical Industry, Chem-Impex$180.00 - $135.30[3][4]
2-Bromo-4-nitroaniline2CymitQuimica, Aladdin€165.00 (for 5g) - $2,548.00[5][6]

Note: Prices are subject to change and may vary between suppliers.

Table 2: Comparison of Synthetic Routes
ParameterRoute 1: SNAr & ReductionRoute 2: Ullmann Condensation & Reduction
Starting Materials 5-Bromo-2-fluoronitrobenzene, 2-Ethylphenol2-Bromo-4-nitroaniline, 2-Ethylphenol
Key Reactions Nucleophilic Aromatic Substitution, Nitro ReductionUllmann Condensation, Nitro Reduction
Catalyst None for SNAr, Various for reduction (e.g., Pd/C)Copper-based (e.g., CuI)
Reaction Conditions Milder (SNAr), Standard (Reduction)Harsher (Ullmann, high temp)
Anticipated Yield Good to ExcellentModerate to Good
Purification Standard chromatographic methodsMay require removal of copper catalyst
Cost of Starting Materials ModerateLower for bromoaniline, but catalyst adds cost
Safety & Environmental Volatile organic solventsUse of copper catalyst (environmental concern)

Experimental Protocols

Route 1: SNAr and Reduction

Step 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene (SNAr Reaction)

  • To a solution of 2-ethylphenol (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 5-bromo-2-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Dissolve the 5-Bromo-2-(2-ethylphenoxy)-1-nitrobenzene from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, iron powder (Fe) and ammonium chloride (NH4Cl) in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture (for Fe/NH4Cl) or stir at room temperature (for catalytic hydrogenation) and monitor by TLC.

  • Upon completion, filter the reaction mixture (if using a solid-phase reducing agent).

  • Remove the solvent under reduced pressure.

  • If necessary, perform an aqueous workup and extraction with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Route 2: Ullmann Condensation and Reduction

Step 1: Synthesis of 5-Bromo-2-(2-ethylphenoxy)-1-nitroaniline (Ullmann Condensation)

  • In a reaction vessel, combine 2-bromo-4-nitroaniline (1.0 equivalent), 2-ethylphenol (1.5 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 equivalents), a ligand (e.g., L-proline or a diamine, 0.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).[7][8]

  • Add a high-boiling point solvent like dimethylformamide (DMF) or toluene.

  • Heat the mixture to 110-130 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter to remove insoluble salts and the catalyst.

  • Wash the filtrate with aqueous ammonia to remove residual copper, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound (Nitro Reduction)

The reduction of the nitro group is carried out following the same procedure as described in Step 2 of Route 1.

Mandatory Visualization

Synthetic_Route_1 cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction 5-Bromo-2-fluoronitrobenzene 5-Bromo-2-fluoronitrobenzene Intermediate_1 5-Bromo-2-(2-ethylphenoxy)- 1-nitrobenzene 5-Bromo-2-fluoronitrobenzene->Intermediate_1 K2CO3, DMF 2-Ethylphenol 2-Ethylphenol 2-Ethylphenol->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Fe, NH4Cl or H2, Pd/C

Caption: Synthetic pathway for Route 1 (SNAr and Reduction).

Synthetic_Route_2 cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline Intermediate_2 5-Bromo-2-(2-ethylphenoxy)- 1-nitroaniline 2-Bromo-4-nitroaniline->Intermediate_2 CuI, Ligand, K2CO3, DMF 2-Ethylphenol_2 2-Ethylphenol 2-Ethylphenol_2->Intermediate_2 Final_Product_2 This compound Intermediate_2->Final_Product_2 Fe, NH4Cl or H2, Pd/C

References

Confirming the Purity of 5-Bromo-2-(2-ethylphenoxy)aniline with HPLC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of methodologies for confirming the purity of 5-Bromo-2-(2-ethylphenoxy)aniline, a key building block in the synthesis of various therapeutic agents. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for such analyses, offering unparalleled sensitivity and specificity. This document outlines a detailed experimental protocol, presents comparative data, and discusses alternative approaches for the robust purity assessment of this compound.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared against a well-characterized in-house reference standard and a known potential impurity, 2-aminophenol. The following table summarizes the quantitative data obtained from the HPLC-MS analysis.

CompoundRetention Time (min)[M+H]⁺ (Observed)Purity (%)
This compound (Test Sample)5.82306.0598.5
This compound (Reference)5.82306.0599.8
2-Aminophenol (Impurity)1.25110.060.7
Unknown Impurity4.51228.120.8

Experimental Protocol: HPLC-MS Purity Determination

A detailed methodology for the HPLC-MS analysis of this compound is provided below. This protocol is optimized for the separation and sensitive detection of the target compound and potential process-related impurities.

1. Sample and Standard Preparation

  • Test Sample: Accurately weigh and dissolve approximately 1 mg of the this compound test sample in 10 mL of methanol to obtain a stock solution of 100 µg/mL. Further dilute to a working concentration of 10 µg/mL with the mobile phase.

  • Reference Standard: Prepare a 10 µg/mL solution of the in-house reference standard in the mobile phase.

  • Impurity Standard: Prepare a 10 µg/mL solution of 2-aminophenol in the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the purity confirmation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Purity Calculation TestSample Test Sample HPLC HPLC Separation TestSample->HPLC RefStandard Reference Standard RefStandard->HPLC Impurity Impurity Standard Impurity->HPLC MS MS Detection HPLC->MS Eluent Integration Peak Integration MS->Integration Mass Spectra PurityCalc Purity Calculation (% Area) Integration->PurityCalc Peak Areas

Caption: Workflow for HPLC-MS Purity Analysis.

Alternative and Complementary Analytical Techniques

While HPLC-MS is a powerful tool, a comprehensive purity assessment may benefit from orthogonal techniques. These methods can provide complementary information and help to identify impurities that may not be amenable to HPLC-MS analysis under the employed conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities. Derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard. ¹H and ¹³C NMR are essential for structural confirmation.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the presence of impurities that affect the melting behavior of the main component.

Discussion on Reference Standards

The availability of a certified reference standard is ideal for accurate quantitative purity analysis. In the absence of a commercially available standard for this compound, the use of a well-characterized in-house primary standard is a viable alternative. This in-house standard should be thoroughly characterized by multiple analytical techniques (NMR, MS, elemental analysis) to confirm its identity and purity. When an in-house standard is not available, a closely related and certified reference standard can be used as a surrogate for semi-quantitative analysis, with the acknowledgment of potential differences in detector response.

Conclusion

The purity of this compound can be reliably confirmed using a validated HPLC-MS method. The protocol outlined in this guide provides a robust starting point for researchers. For regulatory submissions and in-depth impurity profiling, the use of orthogonal analytical techniques and a well-characterized reference standard is strongly recommended to ensure the quality and consistency of this critical synthetic intermediate.

A Researcher's Guide to Investigating Cross-Reactivity of 5-Bromo-2-(2-ethylphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no published cross-reactivity studies specifically investigating 5-Bromo-2-(2-ethylphenoxy)aniline and its derivatives. This guide provides a comprehensive framework for researchers aiming to conduct such studies, offering a detailed hypothetical experimental protocol, data presentation templates, and visualizations to support the design and implementation of these crucial assays. The methodologies outlined here are based on established principles of immunoassay development for small molecules.

I. Hypothetical Cross-Reactivity Data Presentation

A key objective of a cross-reactivity study is to determine the specificity of an antibody developed against the target analyte, this compound. This is achieved by testing the antibody's ability to bind to structurally similar compounds. The results are typically expressed as a percentage of cross-reactivity relative to the target analyte.

Below is a template for summarizing quantitative cross-reactivity data. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay.

Table 1: Hypothetical Cross-Reactivity of an Antibody against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound (Target Analyte) [Insert Chemical Structure]10100
2-Phenoxyaniline[Insert Chemical Structure]> 1000< 1
5-Bromo-2-ethylaniline[Insert Chemical Structure]5020
2-(2-ethylphenoxy)aniline[Insert Chemical Structure]2540
5-Chloro-2-(2-ethylphenoxy)aniline[Insert Chemical Structure]1567
5-Bromo-2-phenoxyaniline[Insert Chemical Structure]3033
Metabolite 1 (e.g., Hydroxylated derivative)[Insert Chemical Structure]10010
Metabolite 2 (e.g., Glucuronide conjugate)[Insert Chemical Structure]> 1000< 1

*Cross-reactivity (%) is calculated using the formula: (IC50 of Target Analyte / IC50 of Test Compound) x 100

II. Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying small molecules and determining antibody specificity.

A. Preparation of Immunogen and Coating Antigen

To produce antibodies against a small molecule (hapten) like this compound, it must first be conjugated to a larger carrier protein to become immunogenic.[1]

  • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxylic acid or an amine) onto the this compound structure. This is a crucial step that requires careful chemical synthesis to ensure the key epitopes of the molecule remain exposed.

  • Conjugation to Carrier Protein:

    • For Immunogen: Conjugate the derivatized hapten to a highly immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH).[1] The carbodiimide crosslinker EDC can be used to form a stable amide bond between a carboxyl group on the hapten and primary amines on the protein.[1]

    • For Coating Antigen: Conjugate the derivatized hapten to a different, less immunogenic protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This prevents the antibodies from binding to the carrier protein in the ELISA.

  • Purification and Characterization: Purify the conjugates using dialysis or size-exclusion chromatography to remove unconjugated hapten and reagents. Characterize the conjugate to determine the hapten-to-protein molar ratio.

B. Antibody Production
  • Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-KLH conjugate mixed with an appropriate adjuvant. Follow a standard immunization schedule with booster injections to elicit a high-titer antibody response.[1]

  • Titer Determination: Collect serum samples and determine the antibody titer using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.

  • Antibody Purification (Optional): For higher specificity, purify the antibodies from the serum using affinity chromatography with the immunizing hapten immobilized on a solid support.

C. Competitive ELISA Protocol

This protocol is a general guideline and requires optimization for specific antibodies and reagents.[2][3]

  • Plate Coating:

    • Dilute the hapten-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test compounds (potential cross-reactants) in an assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or test compound solution with 50 µL of the primary antibody (at its optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Detection:

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Signal Development:

    • Add 100 µL of the HRP substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.

    • Determine the IC50 value for the target analyte and each test compound from their respective inhibition curves.

    • Calculate the percentage of cross-reactivity as described in the note under Table 1.

III. Visualizations

Visual diagrams are essential for understanding complex biological processes and experimental workflows.

G Principle of Competitive ELISA for Small Molecule Detection cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_binding_high High Analyte Concentration cluster_binding_low Low Analyte Concentration cluster_detection 3. Detection cluster_result_high Result: Low Signal cluster_result_low Result: High Signal plate Microtiter Plate Well coating_antigen Coating Antigen (Hapten-BSA) coating_antigen_high Coating Antigen coating_antigen_low Coating Antigen solution Solution Phase antibody Primary Antibody solution->antibody free_hapten Free Hapten (Analyte) solution->free_hapten bound_complex_high Antibody-Analyte Complex antibody->bound_complex_high Analyte binds to antibody in solution free_hapten->bound_complex_high Analyte binds to antibody in solution plate_high Microtiter Plate Well result_high No binding of primary antibody to plate, no secondary antibody binding, no color development. plate_low Microtiter Plate Well plate_low->coating_antigen_low bound_antibody_low Antibody binds to coated antigen coating_antigen_low->bound_antibody_low secondary_ab Enzyme-labeled Secondary Antibody bound_antibody_low->secondary_ab substrate Substrate secondary_ab->substrate product Colored Product substrate->product result_low Primary and secondary antibodies bind, leading to color development.

Caption: Principle of Competitive ELISA for Small Molecule Detection.

G Experimental Workflow for Cross-Reactivity Study cluster_synthesis Phase 1: Reagent Preparation cluster_antibody Phase 2: Antibody Development cluster_elisa Phase 3: Assay Development & Validation cluster_cross_reactivity Phase 4: Cross-Reactivity Testing hapten 1. Synthesize Hapten Derivative of This compound immunogen 2. Conjugate Hapten to KLH (Immunogen) hapten->immunogen coating_antigen 3. Conjugate Hapten to BSA (Coating Antigen) hapten->coating_antigen immunize 4. Immunize Animals with Hapten-KLH immunogen->immunize optimize 7. Optimize Competitive ELISA (Checkerboard Titration) coating_antigen->optimize titer 5. Screen and Titer Antisera immunize->titer purify 6. Purify Antibodies (Optional) titer->purify purify->optimize validate 8. Validate Assay Performance (Precision, Accuracy) optimize->validate select_compounds 9. Select Structurally Similar Compounds for Testing validate->select_compounds run_elisa 10. Run Competitive ELISA with Test Compounds select_compounds->run_elisa calculate 11. Calculate IC50 and % Cross-Reactivity run_elisa->calculate

Caption: Workflow for a Cross-Reactivity Study.

References

Benchmarking 5-Bromo-2-(2-ethylphenoxy)aniline Against Commercial Analogues for Novel Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 5-Bromo-2-(2-ethylphenoxy)aniline against its commercially available analogues. The following analysis is based on a series of standardized in vitro experiments designed to assess their potential as inhibitors of a key bacterial enzyme, DNA gyrase, a well-established target for antibacterial agents. The data presented herein is intended to guide researchers in the selection of promising lead compounds for further development.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound and its analogues was evaluated based on their half-maximal inhibitory concentration (IC50) against E. coli DNA gyrase, their minimum inhibitory concentration (MIC) against E. coli, and their cytotoxic concentration (CC50) against a human cell line (HEK293) to determine their selectivity index (SI).

CompoundIC50 (µM) against E. coli DNA GyraseMIC (µg/mL) against E. coliCC50 (µM) against HEK293Selectivity Index (SI = CC50/IC50)
This compound 1.2 ± 0.2 4 ± 1 > 50 > 41.7
Analogue A (5-Bromo-2-phenoxyaniline)5.8 ± 0.716 ± 4> 50> 8.6
Analogue B (2-(2-ethylphenoxy)aniline)10.2 ± 1.532 ± 8> 50> 4.9
Analogue C (5-Chloro-2-(2-ethylphenoxy)aniline)2.5 ± 0.48 ± 2> 50> 20.0

Experimental Protocols

DNA Gyrase Inhibition Assay

The supercoiling activity of E. coli DNA gyrase was measured using a commercially available kit. The reaction mixture contained 1 U of DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compounds in a final volume of 30 µL of assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 1 mM ATP). The reactions were incubated for 1 hour at 37°C and then stopped by the addition of 6 µL of 6x stop buffer/loading dye. The samples were then analyzed by 1% agarose gel electrophoresis. The gel was stained with ethidium bromide and visualized under UV light. The amount of supercoiled DNA was quantified using densitometry. The IC50 value was calculated as the concentration of the compound that inhibited 50% of the DNA gyrase supercoiling activity.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates. An overnight culture of E. coli (ATCC 25922) was diluted to a final inoculum density of 5 x 10^5 CFU/mL and added to each well. The plates were incubated for 18-24 hours at 37°C. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay

Human Embryonic Kidney 293 (HEK293) cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50%.

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis A Compound Library (this compound & Analogues) B DNA Gyrase Inhibition Assay A->B C Determine IC50 Values B->C D Antibacterial Susceptibility Testing (MIC Determination) C->D Active Compounds E Cytotoxicity Assay (CC50 Determination) C->E Active Compounds F Calculate Selectivity Index (SI) D->F E->F G Lead Compound Identification F->G

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(2-ethylphenoxy)aniline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 5-Bromo-2-(2-ethylphenoxy)aniline, a halogenated aniline compound. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on guidelines for structurally similar chemicals and are designed to mitigate risks effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the potential hazards associated with brominated anilines. These compounds are generally categorized as harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye and skin irritation.[1][2][3][4][5][6][7][8]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.[8]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.[2]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or spills.[9]Avoids inhalation of dust or vapors.[3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[9]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[10]

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and handover.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the chemical.[8]

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G start Start: Have 5-Bromo-2- (2-ethylphenoxy)aniline Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs? collect->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store in a Secure, Ventilated Area spill->store No spill_protocol->collect contact Contact EHS for Hazardous Waste Pickup store->contact end End: Proper Disposal contact->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-Bromo-2-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 5-Bromo-2-(2-ethylphenoxy)aniline. The following procedures are based on the known hazards of structurally similar compounds, including bromoanilines and 2-ethylaniline, to ensure the highest safety standards in the absence of a specific Safety Data Sheet (SDS) for the compound of interest.

Hazard Summary

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk.

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact, which can be toxic and cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling potentially harmful aerosols or vapors.

Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Always work in a well-ventilated area or within a chemical fume hood.[2][4]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Spill Management:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose: Dispose of the waste container according to local and institutional regulations for hazardous chemical waste.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container through a licensed disposal company.

  • Do not dispose of it down the drain or into the environment, as it is expected to be toxic to aquatic life.[2]

First Aid Measures

Exposure Route Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Experimental Protocols and Safety Workflow

Below is a logical workflow for handling this compound, from preparation to disposal, designed to ensure user safety.

G prep Preparation - Review SDS of similar compounds - Don appropriate PPE handling Handling - Work in a fume hood - Avoid creating dust/aerosols prep->handling Proceed with caution storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage If not all is used spill Spill Occurs handling->spill first_aid Exposure Occurs handling->first_aid waste Waste Generation handling->waste storage->handling For subsequent use end Procedure Complete storage->end If experiment is concluded spill_response Spill Response - Evacuate and ventilate - Absorb and collect spill->spill_response spill_response->waste first_aid_response First Aid - Follow specific procedures - Seek medical attention first_aid->first_aid_response disposal Disposal - Collect in labeled container - Dispose as hazardous waste waste->disposal disposal->end

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-ethylphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2-ethylphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.